molecular formula C21H27N7O6 B1671225 Emofolin sodium CAS No. 52386-42-2

Emofolin sodium

Cat. No.: B1671225
CAS No.: 52386-42-2
M. Wt: 473.5 g/mol
InChI Key: KCPBTDJBDDCNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emofolin sodium is the sodium salt of a synthetic antimetabolite analogue of folate with antineoplastic activity. Emfolin sodium competes for the folate binding site of the enzyme dihydrofolate reductase, resulting in inhibition of tetrahydrofolate synthesis, depletion of nucleotide pools, and inhibition of DNA, RNA and protein synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52386-42-2

Molecular Formula

C21H27N7O6

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32)

InChI Key

KCPBTDJBDDCNQE-UHFFFAOYSA-N

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Emofolin sodium;  NSC 139490;  NSC-139490;  NSC139490;  MeTHHF disodium; 

Origin of Product

United States

Foundational & Exploratory

Emofolin Sodium as a Dihydrofolate Reductase Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of emofolin sodium, a synthetic antifolate compound, and its role as an inhibitor of dihydrofolate reductase (DHFR). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, presents detailed methodologies for its evaluation, and contextualizes its potential within the broader landscape of cancer therapeutics. While specific preclinical and clinical data for emofolin sodium are not extensively available in public literature, this guide furnishes the scientific framework and experimental protocols necessary to thoroughly characterize its activity and potential as a therapeutic agent. For comparative purposes, data and mechanisms of the well-established DHFR inhibitor, methotrexate, are referenced to provide a benchmark for evaluation.

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2] THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions that are fundamental for DNA replication and cellular proliferation.[1]

Rapidly dividing cells, characteristic of cancerous tissues, exhibit a high demand for nucleotide biosynthesis to support DNA synthesis. Consequently, the inhibition of DHFR presents a strategic and effective approach for cancer chemotherapy.[2][3] By blocking DHFR, antifolate drugs deplete the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell death.[4]

Emofolin sodium, also known by its National Cancer Institute designation NSC 139490, is a synthetic antimetabolite analogue of folate with antineoplastic activity.[4] It functions by competing with the endogenous substrate, DHF, for the binding site on the DHFR enzyme.[4] This competitive inhibition disrupts the folate pathway, making emofolin sodium a compound of interest for oncological research and development.

Emofolin Sodium: Chemical Profile

A thorough understanding of the physicochemical properties of emofolin sodium is fundamental to its development as a therapeutic agent.

PropertyValueSource
IUPAC Name disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate[5]
Molecular Formula C21H25N7Na2O6[5]
Molecular Weight 517.4 g/mol [5]
Synonyms Emofolin sodium, NSC 139490, Ketotrexate disodium, Emfolin sodium, MeTHHF disodium[4]

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary mechanism of action of emofolin sodium is its competitive inhibition of dihydrofolate reductase.[4] As a structural analog of folate, it is recognized by and binds to the active site of the DHFR enzyme. This binding event prevents the endogenous substrate, dihydrofolate, from accessing the enzyme, thereby halting its reduction to tetrahydrofolate.

The consequences of DHFR inhibition are profound and multifaceted, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. The depletion of tetrahydrofolate directly impacts the synthesis of thymidylate, a critical component of DNA, and purines, which are essential for both DNA and RNA synthesis.

cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Emofolin Emofolin Sodium Emofolin->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth

Figure 1: Mechanism of DHFR Inhibition by Emofolin Sodium.

Experimental Evaluation of Emofolin Sodium

A rigorous and systematic experimental approach is necessary to characterize the inhibitory activity of emofolin sodium and its potential as an anticancer agent. This section provides detailed, step-by-step methodologies for key in vitro assays.

Biochemical Assay: Spectrophotometric DHFR Inhibition Assay

This assay directly measures the enzymatic activity of DHFR and its inhibition by emofolin sodium in a cell-free system. The principle of this assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[6][7]

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Emofolin sodium

  • Methotrexate (as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of emofolin sodium in a suitable solvent (e.g., DMSO or aqueous buffer) and create a serial dilution to test a range of concentrations.

    • Prepare a stock solution of methotrexate as a positive control.

    • Prepare working solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Purified DHFR enzyme

      • Varying concentrations of emofolin sodium or methotrexate. Include a vehicle control (solvent only).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of emofolin sodium.

    • Plot the percentage of DHFR inhibition against the logarithm of the emofolin sodium concentration.

    • Determine the IC50 value, which is the concentration of emofolin sodium that inhibits 50% of the DHFR enzyme activity, by fitting the data to a suitable dose-response curve.

start Start reagent_prep Prepare Reagents (Emofolin, DHFR, DHF, NADPH) start->reagent_prep plate_setup Set up 96-well plate (Buffer, DHFR, Inhibitor) reagent_prep->plate_setup incubation Incubate for inhibitor binding plate_setup->incubation reaction_init Initiate reaction (Add DHF/NADPH) incubation->reaction_init read_absorbance Measure Absorbance at 340 nm (Kinetic read) reaction_init->read_absorbance data_analysis Analyze Data (Calculate % inhibition, IC50) read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for a Spectrophotometric DHFR Inhibition Assay.
Cell-Based Assay: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a robust method to determine the cytotoxic effects of emofolin sodium on cancer cell lines. The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product, which can be solubilized and quantified spectrophotometrically.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Emofolin sodium

  • Methotrexate (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at ~570 nm

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of emofolin sodium and methotrexate in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control.

  • Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of emofolin sodium compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the emofolin sodium concentration.

    • Determine the IC50 value, which is the concentration of emofolin sodium that reduces cell viability by 50%.

start Start seed_cells Seed cells in 96-well plate start->seed_cells cell_adhesion Allow cells to adhere (24h) seed_cells->cell_adhesion treat_cells Treat cells with Emofolin Sodium cell_adhesion->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance data_analysis Analyze Data (Calculate % viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for an MTT Cell Proliferation Assay.

Pharmacokinetics and Pharmacodynamics Considerations

Key PK/PD parameters to investigate for emofolin sodium would include:

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

  • Volume of distribution: The extent to which a drug distributes into body tissues.

  • Clearance: The rate at which a drug is removed from the body.

  • Half-life: The time it takes for the plasma concentration of a drug to reduce by half.

  • Target engagement: Confirmation that emofolin sodium reaches and binds to DHFR in vivo.

  • Dose-response relationship: The relationship between the dose of emofolin sodium and its therapeutic and toxic effects.

Comparative Analysis with Methotrexate

Methotrexate is a first-generation DHFR inhibitor and a cornerstone of cancer chemotherapy.[10] A comparative analysis of emofolin sodium with methotrexate would be essential to understand its potential advantages and disadvantages.

FeatureMethotrexateEmofolin Sodium (Projected)
Mechanism Competitive inhibitor of DHFRCompetitive inhibitor of DHFR
Cellular Uptake Primarily via the reduced folate carrier (RFC)Likely utilizes folate transport systems
Resistance Mechanisms Decreased uptake, increased efflux, DHFR gene amplification, mutated DHFRPotentially susceptible to similar resistance mechanisms
Clinical Applications Wide range of cancers and autoimmune diseasesTo be determined through preclinical and clinical studies

Future Directions and Conclusion

Emofolin sodium represents a molecule of interest within the class of DHFR inhibitors. The lack of extensive public data underscores the need for comprehensive preclinical evaluation to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for such an investigation.

Future research should focus on:

  • Determining the IC50 values of emofolin sodium against purified DHFR and a panel of cancer cell lines.

  • Elucidating its cellular uptake and efflux mechanisms.

  • Investigating its efficacy in in vivo cancer models.

  • Characterizing its pharmacokinetic and pharmacodynamic properties.

  • Exploring potential mechanisms of resistance.

By systematically addressing these research questions, the scientific community can ascertain the therapeutic potential of emofolin sodium and its place in the armamentarium of anticancer agents. This technical guide serves as a foundational resource to enable and guide these critical research endeavors.

References

  • Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, April 29). APPLICATION NUMBER: - 208157Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]

  • PubMed. (2024, February 1). Empagliflozin in Heart Failure: Regional Nephron Sodium Handling Effects. Retrieved from [Link]

  • Al-Quobaili, F., & Al-Adham, I. (2015). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135475347, Emofolin sodium. Retrieved from [Link]

  • Liu, H., Wang, C., & Li, J. (2023). Empagliflozin: a potential anticancer drug.
  • Kumar, L., Verma, S., & Singh, M. (2007). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. AAPS PharmSciTech, 8(1), E17.
  • Matherly, L. H., & Goldman, I. D. (2003). Clinical pharmacokinetics of antitumor antifolates. Clinical Pharmacokinetics, 42(4), 333-353.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. Retrieved from [Link]

  • PharmGKB. (n.d.). Antimetabolite Pathway - Folate Cycle, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2021, March 27). Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Early Treatment With a Sodium-glucose Co-transporter 2 Inhibitor in High-risk Patients With Acute Heart Failure. Retrieved from [Link]

  • MDPI. (n.d.). SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives. Retrieved from [Link]

  • Gorlick, R., Goker, E., & Trippett, T. (1996). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Journal of Clinical Oncology, 14(8), 2317-2323.
  • National Institutes of Health. (2024, October 28). The Impact of the Novel Sodium-Dependent Glucose Cotransporter 2 Inhibitor, Enavogliflozin, on Cardiac Reverse Remodeling in Heart Failure Patients With Type 2 Diabetes Mellitus: A Case Series. Retrieved from [Link]

  • PubMed. (n.d.). Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview ofits Chemistry, Pharmacology, and Toxicology. Retrieved from [Link]

  • ResearchGate. (2025, September 18). Selective multiplication of dihydrofolate reductase genes in methotrexate-resistant variants of cultured murine cells. Retrieved from [Link]

  • Scheen, A. J. (2014). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor. Clinical Pharmacokinetics, 53(3), 213-225.
  • PubMed. (2025, June 26). Potential anticancer effects of sodium-glucose cotransporter protein 2 (SGLT2) inhibitors Canagliflozin and Dapagliflozin. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 30). Cancer chemotherapy: targeting folic acid synthesis. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11949646, Empagliflozin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Retrieved from [Link]

  • springermedizin.de. (n.d.). Empagliflozin: a potential anticancer drug. Retrieved from [Link]

  • PubMed. (n.d.). The dihydrofolate reductase domain of Plasmodium falciparum thymidylate synthase-dihydrofolate reductase. Gene synthesis, expression, and anti-folate-resistant mutants. Retrieved from [Link]

  • PubMed. (2007, January 26). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formulation and in vitro evaluation of oral floating matrix tablets of Diclofenac sodium. Retrieved from [Link]

  • PubMed. (2015, September 18). Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Dihydrofolate reductase conserved site (IPR017925). Retrieved from [Link]

Sources

Antifolate Antineoplastics: A Technical Guide to Mechanisms and Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Antifolates in Oncology

For decades, the strategic disruption of folate metabolism has been a cornerstone of cancer chemotherapy. Antifolates, a class of antimetabolite drugs, exploit the critical dependence of rapidly proliferating cancer cells on one-carbon metabolism for the synthesis of nucleotides and amino acids. A notable, albeit less documented, member of this class is Emofolin sodium (also known as Ketotrexate disodium). While extensive public data on Emofolin sodium is limited, its classification as a synthetic folate analog positions it within a well-established and impactful family of antineoplastic agents. This guide will delve into the core mechanisms of antifolate drugs, using the foundational principles of this class to provide a comprehensive technical overview for researchers and drug development professionals. We will explore the molecular pathways, detail essential experimental protocols for their evaluation, and present a framework for understanding their therapeutic potential.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for classical antifolates, including the conceptual basis for Emofolin sodium, is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the transfer of one-carbon units in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4]

By mimicking the structure of folic acid, antifolates bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, DHF.[4][5] This enzymatic blockade leads to a depletion of the intracellular pool of THF. The downstream consequences of THF depletion are profound and directly impact the ability of cancer cells to replicate.

Key Downstream Effects of DHFR Inhibition:
  • Inhibition of DNA Synthesis: The depletion of THF directly impacts the synthesis of thymidylate, a critical component of DNA. Specifically, the THF derivative, N5,N10-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[1] Without an adequate supply of dTMP, DNA replication is halted, leading to what is often termed "thymine-less death."

  • Inhibition of RNA and Protein Synthesis: THF derivatives are also crucial for the de novo synthesis of purines (adenine and guanine), which are essential components of both DNA and RNA.[3][6] Furthermore, some amino acid synthesis pathways are dependent on folate-mediated one-carbon transfers. Consequently, DHFR inhibition can also disrupt RNA and protein synthesis, further contributing to cellular arrest and apoptosis.[3]

The collective impact of these disruptions is a potent cytostatic and cytotoxic effect on rapidly dividing cells, which have a high demand for nucleotide and protein synthesis.[3]

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Biosynthesis Pathways cluster_2 Therapeutic Intervention Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Donors One-Carbon Donors (e.g., N5,N10-methylene-THF) THF->One_Carbon_Donors DHFR->THF Purine_Synthesis Purine Synthesis (Adenine, Guanine) One_Carbon_Donors->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (Thymine) One_Carbon_Donors->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis One_Carbon_Donors->Amino_Acid_Synthesis DNA_RNA_Protein_Synthesis DNA, RNA & Protein Synthesis Purine_Synthesis->DNA_RNA_Protein_Synthesis Thymidylate_Synthesis->DNA_RNA_Protein_Synthesis Amino_Acid_Synthesis->DNA_RNA_Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Protein_Synthesis->Cell_Cycle_Arrest Emofolin_Sodium Emofolin Sodium (Antifolate) Inhibition Inhibition Emofolin_Sodium->Inhibition Inhibition->DHFR

Figure 1: Mechanism of DHFR Inhibition by Antifolates.

Experimental Evaluation of Antifolate Antineoplastics

A robust preclinical evaluation of antifolate compounds involves a tiered approach, progressing from in vitro characterization to in vivo efficacy studies. The following protocols represent standard methodologies in the field of anticancer drug discovery.[7]

In Vitro Assays: Foundational Screening and Mechanistic Insights

In vitro assays are essential for the initial screening of anticancer compounds and for elucidating their mechanisms of action.[8]

These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the antifolate compound (e.g., Emofolin sodium) for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

These assays determine whether the observed decrease in cell viability is due to programmed cell death (apoptosis).

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][13][14]

Experimental Protocol:

  • Cell Treatment: Treat cells with the antifolate compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western blotting is used to detect and quantify specific proteins to confirm the molecular mechanism of action.

Experimental Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins involved in the folate pathway (e.g., DHFR), cell cycle regulation (e.g., p21, cyclins), and apoptosis (e.g., Bcl-2, caspases).[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Lines Cancer Cell Lines Treatment Treat with Emofolin Sodium (Dose-Response & Time-Course) Cell_Lines->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Target Proteins) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Xenograft_Model Establish Xenograft Model (e.g., Nude Mice) IC50->Xenograft_Model Inform Dosing Drug_Administration Administer Emofolin Sodium Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body Weight, etc.) Drug_Administration->Toxicity_Assessment Efficacy_Data Efficacy Data (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Data

Figure 2: Preclinical Evaluation Workflow for Antifolates.
In Vivo Studies: Assessing Therapeutic Efficacy and Safety

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical anticancer drug evaluation.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the antifolate compound (e.g., Emofolin sodium) via a clinically relevant route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

  • Tumor Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Toxicity Monitoring: Monitor the general health of the mice, including body weight, to assess for any drug-related toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Quantitative Data Summary

Assay Cell Line Parameter Value
MTT Assay e.g., MCF-7 (Breast Cancer)IC50 (72h)[Insert Value] µM
e.g., HCT116 (Colon Cancer)IC50 (72h)[Insert Value] µM
Annexin V/PI Assay e.g., A549 (Lung Cancer)% Apoptotic Cells (at IC50)[Insert Value] %
Xenograft Study e.g., A549Tumor Growth Inhibition (TGI)[Insert Value] %
Dose[Insert Value] mg/kg

Conclusion and Future Directions

Antifolates represent a foundational class of antineoplastic agents with a well-defined mechanism of action centered on the inhibition of dihydrofolate reductase. While the specific preclinical and clinical data for Emofolin sodium are not extensively published, its classification as a folate analog provides a strong rationale for its potential anticancer activity through the disruption of DNA, RNA, and protein synthesis. The experimental workflows detailed in this guide provide a comprehensive framework for the evaluation of such compounds, from initial in vitro screening to in vivo efficacy assessment.

Future research in the field of antifolates continues to focus on overcoming challenges such as drug resistance and toxicity. The development of novel antifolates with improved selectivity for tumor cells, enhanced cellular uptake, and activity against resistant cancer cell populations remains an active area of investigation. As our understanding of cancer metabolism and folate-dependent pathways deepens, the potential for developing next-generation antifolates with superior therapeutic indices holds significant promise for the future of cancer treatment.

References

  • Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019, March 22). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • The Antifolates. (n.d.). Oncohema Key. Retrieved February 4, 2026, from [Link]

  • The Antifolates. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Anticancer antifolates: current status and future directions. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Dihydrofolate reductase as a therapeutic target. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. (n.d.). Monash University. Retrieved February 4, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • In vivo tumor xenograft model. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2024, March 23). Immunotherapy Advances. Retrieved February 4, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved February 4, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Georgia.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 4, 2026, from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Inhibition of DHFR modulates anti-tumor immunity. (2022, June 15). AACR Journals. Retrieved February 4, 2026, from [Link]

  • DHFR. (2019, September 1). Cancer Genetics Web. Retrieved February 4, 2026, from [Link]

Sources

Emofolin Sodium: A Technical Guide to its Role in the Inhibition of DNA and RNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Emofolin sodium (NSC 139490) is a synthetic folate analog belonging to the class of antimetabolites with potent antineoplastic properties. Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism. This inhibition leads to a systemic depletion of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the molecular cascade initiated by emofolin sodium, leading to the profound inhibition of DNA and RNA synthesis. We will dissect the downstream metabolic consequences of DHFR inhibition, present detailed, field-proven protocols for the experimental validation of these effects, and offer insights into the causality behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and nucleotide metabolism.

Introduction: The Central Role of Folate Metabolism in Cellular Proliferation

Rapidly proliferating cells, a hallmark of cancerous tissues, exhibit a high demand for the molecular precursors of DNA and RNA to sustain their growth and division. The folate metabolic pathway is central to meeting this demand, as it provides the necessary one-carbon units for the synthesis of purines (adenine and guanine) and the pyrimidine, thymine.

Emofolin sodium, as a folate analog, exploits this dependency. Structurally mimicking folic acid, it gains entry into cells and competitively binds to the active site of dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the regeneration of the folate pool.[2] By inhibiting DHFR, emofolin sodium effectively shuts down the supply of THF, triggering a cascade of events that culminate in the cessation of DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.[3] Understanding this mechanism is paramount for the rational design and application of antifolate therapies in oncology.

Molecular Mechanism of Action: A Cascade of Inhibition

The inhibitory effect of emofolin sodium on DNA and RNA synthesis is not direct but is a downstream consequence of DHFR inhibition. The following sections delineate this intricate molecular cascade.

Primary Target: Dihydrofolate Reductase (DHFR)

Emofolin sodium acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity and preventing the binding of its natural substrate, DHF.[1] This inhibition disrupts the folate cycle, leading to a rapid depletion of intracellular THF pools.

  • Causality in Experimental Design: To validate the direct interaction between a compound like emofolin sodium and its target, a direct enzymatic assay is the gold standard. A spectrophotometric DHFR activity assay is a robust and widely used method for this purpose.

Downstream Consequences: Depletion of Tetrahydrofolate (THF) Cofactors

THF and its derivatives are essential one-carbon donors for two critical pathways in nucleotide synthesis:

  • Purine Synthesis: Two key enzymes in the de novo purine synthesis pathway, glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART), require THF derivatives to function.[4]

  • Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that is critically dependent on a THF derivative, N5,N10-methylenetetrahydrofolate.[5]

Inhibition of DHFR by emofolin sodium starves these pathways of their essential THF cofactors, leading to a halt in the production of purine and thymidylate nucleotides.[1]

Emofolin Emofolin Sodium DHFR DHFR Emofolin->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Purine Purine Synthesis (GART, AICART) THF->Purine Cofactor for Thymidylate Thymidylate Synthesis (Thymidylate Synthase) THF->Thymidylate Cofactor for DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Precursors dTMP dTMP Thymidylate->dTMP dUMP dUMP dUMP->Thymidylate dTMP->DNA_RNA Precursors

Figure 1: Mechanism of Emofolin Sodium Action.

Experimental Validation: A Multi-faceted Approach

A rigorous and multi-pronged experimental approach is necessary to fully characterize the inhibitory effects of emofolin sodium on DNA and RNA synthesis. The following protocols are designed as self-validating systems, where the results of each experiment corroborate the others to build a cohesive mechanistic understanding.

Quantifying Target Engagement: DHFR Activity Assay

This assay directly measures the enzymatic activity of DHFR in the presence of an inhibitor, providing a quantitative measure of target engagement, typically expressed as an IC50 value.

Experimental Protocol: Spectrophotometric DHFR Activity Assay [6][7]

  • Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM β-mercaptoethanol, 1 mg/mL BSA.

    • NADPH solution: 10 mM in assay buffer.

    • Dihydrofolate (DHF) solution: 2 mM in assay buffer containing 10 mM β-mercaptoethanol.

    • Recombinant human DHFR enzyme.

    • Emofolin sodium or other inhibitors at various concentrations.

  • Procedure:

    • In a 96-well UV-transparent plate, add 160 µL of assay buffer, 10 µL of NADPH solution, and 10 µL of DHFR enzyme solution to each well.

    • Add 10 µL of emofolin sodium at various concentrations (or vehicle control) to the respective wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the DHF solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for DHFR Inhibitors

InhibitorHuman DHFR IC50 (nM)Reference
Methotrexate0.02 - 10[8]
Pemetrexed7.2[9]
Fluorofolin2.5[3]
Assessing the Impact on DNA Synthesis

The depletion of nucleotide precursors directly impacts the rate of DNA replication. This can be quantified using several robust methods.

This assay measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA, providing a direct measure of DNA replication.

Experimental Protocol: BrdU Incorporation Assay by Flow Cytometry

  • Principle: Cells actively synthesizing DNA will incorporate BrdU. Following fixation and permeabilization, an anti-BrdU antibody conjugated to a fluorophore is used to detect the incorporated BrdU.

  • Procedure:

    • Seed cells in a 6-well plate and treat with various concentrations of emofolin sodium for the desired time (e.g., 24 hours).

    • Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours at 37°C.

    • Harvest and wash the cells with PBS.

    • Fix and permeabilize the cells using a commercially available kit or a buffer containing paraformaldehyde and a detergent like saponin.

    • Treat the cells with DNase I to expose the incorporated BrdU.

    • Stain the cells with a fluorescently labeled anti-BrdU antibody.

    • Analyze the cells by flow cytometry, gating on the cell population and quantifying the fluorescence intensity of the BrdU-positive cells.

Inhibition of DNA synthesis leads to a characteristic arrest in the S-phase of the cell cycle. This can be visualized and quantified by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of a stained cell is proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N, and cells in S phase have an intermediate amount.

  • Procedure:

    • Treat cells with emofolin sodium as described above.

    • Harvest and wash the cells.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, collecting the fluorescence signal in the linear range.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the S-phase is indicative of DNA synthesis inhibition.

Start Cell Culture with Emofolin Sodium BrdU Add BrdU Start->BrdU Harvest2 Harvest & Fix Cells (Ethanol) Start->Harvest2 Harvest1 Harvest & Fix Cells BrdU->Harvest1 DNase DNase I Treatment Harvest1->DNase Antibody Stain with Anti-BrdU Ab DNase->Antibody FACS1 Flow Cytometry Analysis (BrdU Incorporation) Antibody->FACS1 PI Stain with Propidium Iodide & RNase A Harvest2->PI FACS2 Flow Cytometry Analysis (Cell Cycle) PI->FACS2

Figure 2: Workflow for DNA Synthesis Inhibition Assays.

Quantifying RNA Synthesis Inhibition

While the primary effect of DHFR inhibition on nucleic acid synthesis is often considered in the context of DNA replication, the depletion of purine nucleotides also significantly impacts RNA synthesis.

Experimental Protocol: In Vitro Transcription Assay

  • Principle: This cell-free assay measures the activity of RNA polymerase in synthesizing RNA from a DNA template in the presence of ribonucleotide triphosphates (NTPs). The effect of an inhibitor can be assessed by its impact on the rate of RNA production.

  • Reagents:

    • Linearized DNA template containing a promoter (e.g., T7, SP6).

    • RNA polymerase (e.g., T7 RNA polymerase).

    • A mixture of ATP, CTP, GTP, and UTP (one of which is radioactively or fluorescently labeled).

    • Transcription buffer.

    • Cell extracts from emofolin sodium-treated and control cells (as the source of potentially depleted NTPs).

  • Procedure:

    • Prepare cell extracts from control and emofolin sodium-treated cells to isolate the intracellular nucleotide pools.

    • Set up the in vitro transcription reaction by combining the DNA template, RNA polymerase, transcription buffer, and the cell extract.

    • Initiate the reaction by adding the labeled NTP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and precipitate the newly synthesized RNA.

    • Quantify the amount of labeled RNA using scintillation counting or fluorescence measurement.

  • Data Analysis: Compare the amount of RNA synthesized using extracts from treated versus control cells. A reduction in RNA synthesis in the presence of extracts from emofolin-treated cells would indicate a depletion of the necessary NTP precursors.

Direct Measurement of Nucleotide Pool Depletion

The most direct way to confirm the mechanism of action is to quantify the intracellular concentrations of purine and pyrimidine nucleotides. Liquid chromatography-mass spectrometry (LC-MS) is the state-of-the-art technique for this analysis.

Experimental Protocol: Quantification of Intracellular Nucleotides by LC-MS/MS

  • Principle: Cells are lysed, and the metabolites are extracted. The nucleotides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

  • Procedure:

    • Culture cells and treat with emofolin sodium.

    • Rapidly quench metabolic activity by washing with ice-cold saline and then adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system and perform targeted analysis for the nucleotides of interest (dATP, dGTP, dCTP, dTTP, ATP, GTP, CTP, UTP).

  • Data Analysis:

    • Generate standard curves for each nucleotide using known concentrations.

    • Quantify the absolute concentration of each nucleotide in the samples.

    • Compare the nucleotide levels in emofolin sodium-treated cells to control cells. A significant decrease in purine and thymidylate pools would be expected.

Concluding Remarks and Future Directions

Emofolin sodium represents a classic example of a rationally designed antimetabolite that targets a fundamental process in rapidly dividing cells. Its mechanism, centered on the inhibition of dihydrofolate reductase, provides a clear and experimentally verifiable pathway leading to the inhibition of DNA and RNA synthesis. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of emofolin sodium and other antifolate compounds.

Future research in this area could focus on several key aspects: exploring potential mechanisms of resistance to emofolin sodium, such as upregulation of DHFR or alterations in folate transporters; investigating synergistic combinations with other chemotherapeutic agents that target different cellular pathways; and utilizing modern metabolomic approaches to gain a more comprehensive understanding of the metabolic reprogramming induced by DHFR inhibition. A thorough understanding of these aspects will be crucial for the continued development and optimization of antifolate therapies in the fight against cancer.

References

  • What is the mechanism of Methotrexate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 7, 2024, from [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

  • Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

  • In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

  • In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - Bio-protocol. (2018, January 5). Bio-protocol. Retrieved February 7, 2024, from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). UT Health San Antonio. Retrieved February 7, 2024, from [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. (2007, February 1). American Association for Cancer Research. Retrieved February 7, 2024, from [Link]

  • The structural basis for NSAID inhibition of human dihydrofolate reductase - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

  • RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. (2022, April 4). MDPI. Retrieved February 7, 2024, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). MDPI. Retrieved February 7, 2024, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - KoreaMed Synapse. (2010, September 3). KoreaMed Synapse. Retrieved February 7, 2024, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. (n.d.). Bio-protocol. Retrieved February 7, 2024, from [Link]

  • Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - NIH. (2017, July 18). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • 2.3: Prepare RNA by IVT - Biology LibreTexts. (2021, August 1). Biology LibreTexts. Retrieved February 7, 2024, from [Link]

  • Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer - PubMed. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. Retrieved February 7, 2024, from [Link]

  • (PDF) Selective multiplication of dihydrofolate reductase genes in methotrexate-resistant variants of cultured murine cells - ResearchGate. (2025, September 18). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Dihydrofolate reductase as a therapeutic target - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Dihydrofolate reductase - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • DHFR inhibitors - Adooq Bioscience. (n.d.). Adooq Bioscience. Retrieved February 7, 2024, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). University College London. Retrieved February 7, 2024, from [Link]

Sources

An In-Depth Technical Guide to Emofolin Sodium: Chemical Structure, Properties, and Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As the landscape of cancer therapeutics continues to evolve, the exploration of novel antimetabolites remains a cornerstone of oncological research. Among these, folate analogs have historically played a pivotal role in chemotherapy. This technical guide provides a comprehensive overview of Emofolin sodium, a synthetic folate analog with potential as an antineoplastic agent. This document, intended for researchers, scientists, and drug development professionals, delves into the core chemical structure, physicochemical properties, mechanism of action, and the available preclinical and clinical insights on Emofolin sodium. By synthesizing the current knowledge, this guide aims to serve as a valuable resource for those seeking to understand and potentially advance the therapeutic application of this compound.

Chemical Identity and Structure

Emofolin sodium, also known by its National Cancer Institute (NCI) designation NSC-139490 and as MeTHHF disodium, is the disodium salt of 5-methyltetrahydrohomofolic acid.[1] It belongs to the class of antifolates, which are structurally similar to folic acid and interfere with its metabolic pathways.

The chemical structure of Emofolin sodium is characterized by a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety, with an additional methylene group in the side chain compared to tetrahydrofolic acid, classifying it as a "homo" analog. The sodium salt form enhances its solubility for potential pharmaceutical formulations.

IUPAC Name: disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate[2]

Chemical Structure Diagram

Synthesis_Workflow Pteridine_Precursor Pteridine Precursor Homofolic_Acid Homofolic Acid Pteridine_Precursor->Homofolic_Acid Coupling PABA_Analog p-Aminobenzoyl Glutamate Analog PABA_Analog->Homofolic_Acid Tetrahydrohomofolic_Acid Tetrahydrohomofolic Acid Homofolic_Acid->Tetrahydrohomofolic_Acid Reduction Emofolin Emofolin (5-Methyltetrahydrohomofolic Acid) Tetrahydrohomofolic_Acid->Emofolin Methylation (e.g., with formaldehyde followed by reduction) Emofolin_Sodium Emofolin Sodium Emofolin->Emofolin_Sodium Salt Formation (NaOH)

Caption: Proposed general synthetic workflow for Emofolin sodium.

Mechanism of Action: Dihydrofolate Reductase Inhibition

As a folate antimetabolite, the primary mechanism of action of Emofolin sodium is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). [1]DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. [3]By inhibiting DHFR, Emofolin sodium depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell death. [3][4]This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Signaling Pathway of DHFR Inhibition

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Cycle Emofolin Emofolin Sodium DHFR Dihydrofolate Reductase (DHFR) Emofolin->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Cofactor Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Cofactor DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Precursors Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for

Caption: Mechanism of action of Emofolin sodium via inhibition of DHFR.

Preclinical and Clinical Data

While extensive public data on the preclinical and clinical evaluation of Emofolin sodium is limited, some key findings provide insight into its potential as an antineoplastic agent.

In Vitro Antitumor Activity

Emofolin sodium (NSC-139490) was included in the National Cancer Institute's NCI-60 panel, a screen of approximately 60 different human cancer cell lines. [2]Although the specific results of this screen are not detailed in the readily available literature, its inclusion signifies that it was identified as a compound with potential anticancer activity worthy of further investigation. The general protocol for such screens involves determining the concentration of the compound that causes 50% growth inhibition (GI50) for each cell line. [5]

Clinical Pharmacokinetics

A clinical pharmacokinetic study of DL-N5-Methyltetrahydrohomofolate (MTHHF; NSC-139490) was conducted in six patients. The study revealed the following key parameters after intravenous infusion: [6]

  • Plasma Elimination: Triexponential pattern.

  • Half-lives:

    • Initial: 20.1 minutes

    • Intermediary: 4.5 hours

    • Terminal: 74.6 hours

  • Volume of Distribution: 1.6 L/kg, suggesting extensive tissue binding.

  • Total Clearance: 0.2 mL/kg/min.

  • Excretion: Approximately 68% of the administered dose was excreted in the urine within the first 24 hours.

  • Protein Binding: Approximately 50% bound to plasma proteins.

  • Metabolism: The drug was not metabolized in humans.

The long terminal half-life and extensive tissue binding suggest that the dosing schedule should be carefully considered to avoid cumulative toxicity. [6]

Analytical Methodologies

The accurate quantification of Emofolin sodium in biological matrices and pharmaceutical formulations is crucial for research and development. While a specific, validated HPLC method for Emofolin sodium is not detailed in the available literature, methods for similar folate analogs, such as methotrexate, can provide a foundation for method development. [3][7]

General Principles for HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would likely be suitable for the analysis of Emofolin sodium.

  • Column: A C18 column is a common choice for separating folate analogs.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter to optimize due to the ionizable nature of folate analogs.

  • Detection: UV detection is a common method for folate analogs, with the detection wavelength optimized based on the UV spectrum of Emofolin sodium. Mass spectrometry (LC-MS/MS) would provide higher sensitivity and selectivity, which is particularly important for analyzing samples from biological matrices.

Sample Preparation Protocol for Biological Matrices (A General Approach)
  • Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol.

  • Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte of interest, is carefully collected.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase before injection into the HPLC system.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, solid-phase extraction can be used for sample clean-up and concentration.

Future Directions and Conclusion

Emofolin sodium presents an interesting profile as a potential antineoplastic agent, acting through the well-established mechanism of dihydrofolate reductase inhibition. Its pharmacokinetic profile in humans suggests extensive tissue distribution and a long terminal half-life. However, a significant gap exists in the publicly available data regarding its in vitro and in vivo antitumor efficacy, detailed physicochemical properties, and a validated synthetic pathway.

For drug development professionals and researchers, the following areas warrant further investigation:

  • Comprehensive Physicochemical Profiling: Detailed studies on solubility at various pH values, pKa determination, and stability under different stress conditions are essential for formulation development.

  • In Vitro Efficacy Studies: A systematic evaluation of the cytotoxicity of Emofolin sodium against a broad panel of cancer cell lines is needed to identify potential indications.

  • In Vivo Antitumor Studies: Preclinical animal models are required to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic relationships of Emofolin sodium.

  • Synthesis Optimization: The development and validation of a scalable and efficient synthetic route are crucial for further development.

  • Analytical Method Validation: A robust and validated analytical method for the quantification of Emofolin sodium in various matrices is a prerequisite for preclinical and clinical studies.

References

  • Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2012). PLoS One, 7(7), e41770.
  • Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. (2011). The Canadian Journal of Hospital Pharmacy, 64(4), 256–262.
  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1993). Journal of Chemotherapy, 5(6), 369–376.
  • Empagliflozin: a potential anticancer drug. (2023).
  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2023). Molecules, 28(18), 6681.
  • Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid. (2006).
  • Rapid TLC with Densitometry for Evaluation of Naproxen Stability. (2022). Molecules, 27(15), 4994.
  • Conformational analysis of folates and folate analogues. (2008). Journal of the American Chemical Society, 130(44), 14649–14659.
  • Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Deriv
  • One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. (2021). Reaction Chemistry & Engineering, 6(10), 1845–1852.
  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. (2023).
  • Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. (2011). The Canadian Journal of Hospital Pharmacy, 64(4), 256–262.
  • Synthesis and biological activity of 5,11-methylenetetrahydro-5-deazahomofolic acid. (1993). Journal of Medicinal Chemistry, 36(15), 2228–2233.
  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. (2023).
  • Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. (2024). Research Results in Pharmacology, 10(3), 1–10.
  • Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. (2022). Prime Scholars Library, 10(7), 1-6.
  • Solubility of organic compounds. (2023). Khan Academy.
  • NCI cell lines. (2001). UKRAIN.
  • Folate. (2023).
  • Oncolines® Profiling Explained. (2024). Crown Bioscience.
  • Clinical pharmacokinetics of 5-methyltetrahydrohomofolate. (1979). Cancer Research, 39(9), 3779–3782.
  • Solubility of naproxen, naproxen sodium salt, and naproxenbased ILs in water or ethanol at 25 and 37 °C. (2023).
  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021). Therapeutics and Clinical Risk Management, 17, 1187–1197.
  • Solubility - What dissolves in Wh
  • ASEAN Guideline on Stability Study of Drug Product. (2005).
  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.
  • Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. (1985). Biochemical Journal, 227(3), 933–941.
  • Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10.
  • Dihydrofolate reductase inhibitor. (2016). SlideShare.
  • The Analysis of Folate and its Metabolic Precursors in Biological Samples. (2006).
  • Physicochemical Characteristics, Analytics and Metabolism of Folate in Plants. (2015). Journal of Agricultural Science and Technology A, 5(6), 445-454.
  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (2023).
  • A Method for the Analysis of Natural and Synthetic Folate in Foods. (2004).

Sources

Emofolin Sodium (Ketotrexate): A Mechanistic Deep Dive into Antifolate Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Emofolin Sodium , scientifically known as Ketotrexate Sodium or 5-methyltetrahydrohomofolate sodium (NSC 139490), is a specialized antifolate distinct from classical agents like Methotrexate (MTX). While MTX primarily targets dihydrofolate reductase (DHFR), Emofolin Sodium operates via a "lethal synthesis" mechanism. It mimics the biologically active folate 5-methyltetrahydrofolate (5-MTHF) , entering the folate cycle as a substrate for Methionine Synthase (MTR) before being converted into its active cytotoxic form, Tetrahydrohomofolate (THHF) , which potently inhibits Thymidylate Synthase (TS) .

This guide provides a technical analysis of its pharmacodynamics, metabolic activation pathways, and experimental protocols for evaluating its efficacy in overcoming multidrug resistance (MDR).

Part 1: Chemical Architecture & Molecular Identity

To understand Emofolin Sodium's activity, one must analyze its structural deviation from natural folates. The critical modification is the "homo" designation, indicating the expansion of the methylene bridge between the pteridine ring and the p-aminobenzoic acid (PABA) moiety.

CompoundChemical IdentityPrimary Target / Role
5-MTHF 5-methyltetrahydrofolateNatural Vitamin B9; Carbon donor for Methionine Synthase.
MTX MethotrexateDHFR Inhibitor; Depletes intracellular reduced folates.
Emofolin Sodium 5-methyltetrahydrohomofolate False Substrate for Methionine Synthase; Precursor to TS inhibitor.
The "Trojan Horse" Mechanism

Unlike MTX, which blocks the cycle at the entry point (DHFR), Emofolin Sodium enters the cycle disguised as 5-MTHF.

  • Uptake: It is transported into the cell via the Reduced Folate Carrier (RFC) , often with higher affinity than folic acid.

  • Activation: It serves as a substrate for Methionine Synthase (MTR) , donating its methyl group to homocysteine.

  • Lethality: The product of this reaction is Tetrahydrohomofolate (THHF) . Unlike natural tetrahydrofolate (THF), THHF cannot cycle efficiently; instead, it binds tightly to Thymidylate Synthase (TS) , causing "thymineless death."

Part 2: The Emofolin Activation Pathway (Graphviz)

The following diagram illustrates the metabolic activation of Emofolin Sodium and its downstream blockade of DNA synthesis.

Emofolin_Mechanism Emofolin Emofolin Sodium (5-Methyl-THHF) RFC Reduced Folate Carrier (RFC/SLC19A1) Emofolin->RFC Cellular Uptake MTR Methionine Synthase (MTR) Emofolin->MTR Substrate Binding RFC->Emofolin Intracellular Accumulation THHF Tetrahydrohomofolate (THHF) MTR->THHF Activation Product Methionine Methionine MTR->Methionine Methyl Transfer TS Thymidylate Synthase (TS) THHF->TS Potent Inhibition (Ki < 10 nM) dTMP dTMP (DNA Synthesis) TS->dTMP BLOCKED dUMP dUMP dUMP->TS Homocysteine Homocysteine Homocysteine->MTR

Figure 1: The "Lethal Synthesis" pathway of Emofolin Sodium. The drug acts as a pseudo-substrate for Methionine Synthase to generate the active inhibitor Tetrahydrohomofolate (THHF).

Part 3: Experimental Protocols for Validation

For researchers validating Emofolin Sodium's efficacy, standard cytotoxicity assays are insufficient. You must prove the mechanism (TS inhibition vs. DHFR inhibition) using Metabolite Rescue Assays .

Protocol 1: Differential Metabolite Rescue Assay

Objective: To distinguish between DHFR inhibition (MTX-like) and TS inhibition (Emofolin-like).

Reagents:

  • RPMI-1640 folate-free medium.

  • Dialyzed Fetal Bovine Serum (dFBS) (to remove endogenous folates).

  • Rescue Agent A: Thymidine (10 µM) – Bypasses TS inhibition.

  • Rescue Agent B: Hypoxanthine (100 µM) – Bypasses Purine synthesis inhibition (GARFT/AICARFT).

  • Rescue Agent C: Leucovorin (5-Formyl-THF) – Pan-folate rescue (bypasses DHFR).

Workflow:

  • Seeding: Plate cancer cells (e.g., L1210 or CCRF-CEM) at 5,000 cells/well in 96-well plates using folate-free medium + 10% dFBS.

  • Treatment: Treat cells with a dose-response curve of Emofolin Sodium (0.1 nM – 10 µM).

  • Rescue Conditions:

    • Group 1: Emofolin Only (Control).

    • Group 2: Emofolin + Thymidine (10 µM).

    • Group 3: Emofolin + Hypoxanthine (100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Assess viability using CellTiter-Glo or MTT.

Interpretation:

  • TS Inhibitor (Emofolin): Toxicity is fully reversed by Thymidine alone.

  • DHFR Inhibitor (MTX): Toxicity requires both Thymidine and Hypoxanthine (or Leucovorin) for full rescue, as DHFR blockade stops both dTMP and Purine synthesis.

  • Self-Validation: If Thymidine alone rescues viability, the drug is confirmed to act downstream of the methyl-transfer step, specifically at TS.

Protocol 2: LC-MS/MS Quantification of Intracellular Polyglutamates

Objective: To measure the accumulation of Emofolin polyglutamates (active retention form).

  • Lysis: Wash treated cell pellets with ice-cold PBS. Resuspend in 200 µL boiling phosphate buffer (100 mM, pH 6.0) containing 50 mM sodium ascorbate (antioxidant).

  • Extraction: Boil for 5 minutes to denature proteins. Centrifuge at 14,000 x g for 10 min.

  • Enzymatic Treatment: Treat supernatant with Rat Plasma Conjugase (contains gamma-glutamyl hydrolase) to convert polyglutamates back to monoglutamates for total drug quantification, OR analyze polyglutamates directly if standards are available.

  • LC-MS/MS:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (Gradient).

    • Transition: Monitor specific MRM transitions for 5-methyltetrahydrohomofolate (Molecular weight will be +14 Da vs 5-MTHF).

Part 4: Therapeutic Implications & Data Summary

Emofolin Sodium is particularly relevant for Methotrexate-Resistant phenotypes, specifically those with:

  • Impaired Polyglutamylation: Emofolin may be less dependent on long-chain polyglutamylation for retention than MTX.

  • High MTR Expression: Tumors with upregulated Methionine Synthase will activate Emofolin more efficiently.

Comparative Pharmacodynamics
ParameterMethotrexate (MTX)Emofolin Sodium (Ketotrexate)
Primary Target DHFR (Dihydrofolate Reductase)TS (Thymidylate Synthase) via activation
Mechanism Direct InhibitionLethal Synthesis (Prodrug-like)
Rescue Agent Leucovorin (5-Formyl-THF)Thymidine (Specific)
Cross-Resistance High (via RFC downregulation)Partial (Uses RFC, but different intracellular fate)
Toxicity Profile GI Mucositis, MyelosuppressionMyelosuppression (Thymineless death)

References

  • National Cancer Institute (NCI).Ketotrexate Sodium (Emofolin Sodium) - Drug Dictionary.

    • Source:

  • Mishra, L. C., et al. (1979). Disposition of 5-methyltetrahydrohomofolate in mice, dogs, and monkeys.[1] Cancer Treatment Reports, 63(2), 201–207.[1]

    • Source:

  • MedChemExpress.Ketotrexate sodium (Emofolin sodium) Product Monograph.

    • Source:

  • Scanlon, K. J., et al. (1987).The effect of folate on the methotrexate/indomethacin interaction in a murine cancer cell line. British Journal of Pharmacology, 91(1), 229–235.

    • Source:

  • Kisliuk, R. L., et al. (1974). 5-Methyltetrahydrohomofolate: A substrate for cobalamin methyltransferases and an inhibitor of cell growth.[2] Archives of Biochemistry and Biophysics, 163(1), 122-132.[2]

    • Source:

Sources

Unveiling the Untapped Therapeutic Landscape of Emofolin Sodium: A Technical Guide to Identifying Cellular Targets Beyond DHFR

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Scientific Community

Abstract

Emofolin sodium, a synthetic folate analog, is well-established as a potent competitive inhibitor of dihydrofolate reductase (DHFR), a cornerstone of its antineoplastic activity.[1] This mechanism, leading to the depletion of nucleotide pools and subsequent inhibition of DNA, RNA, and protein synthesis, has been the central focus of its pharmacological profile.[1] However, the complex clinical responses and potential for unforeseen side effects necessitate a broader investigation into its cellular interactions. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for identifying and validating potential cellular targets of Emofolin sodium beyond DHFR. By leveraging a multi-pronged approach encompassing computational, biophysical, and proteomic methodologies, we aim to illuminate the full spectrum of Emofolin sodium's mechanism of action, paving the way for optimized therapeutic strategies and novel applications.

Introduction: The Rationale for Expanding the Target Profile of Emofolin Sodium

While the inhibition of DHFR is a validated and powerful anticancer strategy, a singular focus on this primary target may overlook other significant cellular interactions that contribute to both the therapeutic efficacy and potential toxicity of Emofolin sodium. The phenomenon of drug polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as a critical factor in drug development. Investigating off-target effects is not merely an academic exercise; it provides invaluable insights into potential side effects, mechanisms of resistance, and opportunities for drug repurposing.

For instance, the study of SGLT2 inhibitors like empagliflozin has revealed cardioprotective effects that are independent of their primary glucose-lowering mechanism, suggesting engagement with alternative cellular pathways.[2][3][4][5][6] Similarly, understanding the broader target landscape of Emofolin sodium could elucidate unexplained clinical observations and unlock its full therapeutic potential.

This guide will detail a systematic and robust workflow for the deconvolution of Emofolin sodium's cellular targets, moving from predictive computational models to direct experimental validation.

A Multi-Modal Strategy for Target Identification

A successful target identification campaign relies on the convergence of evidence from orthogonal approaches. We advocate for a three-pronged strategy that integrates computational prediction, in-vitro biophysical validation, and in-cellulo proteomic profiling.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Proteomic Identification Computational Screening Computational Screening CETSA Cellular Thermal Shift Assay (CETSA) Computational Screening->CETSA Candidate Proteins Affinity_Chromatography Affinity Chromatography-Mass Spectrometry CETSA->Affinity_Chromatography Validated Hits Downstream_Validation Downstream Functional Validation Affinity_Chromatography->Downstream_Validation Confirmed Targets

Figure 1: A multi-pronged approach for target identification.

Phase 1: Computational Target Prediction

Computational methods offer a rapid and cost-effective means to generate a prioritized list of potential Emofolin sodium binding partners.[7][8] These approaches primarily fall into two categories: ligand-based and structure-based methods.

  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of Emofolin sodium to extensive databases of compounds with known protein targets, we can infer potential interactions.[7]

    • 2D and 3D Similarity Searching: Algorithms can screen databases for molecules with similar fingerprints or pharmacophoric features to Emofolin sodium.

    • Quantitative Structure-Activity Relationship (QSAR): Statistical models can be built to correlate chemical structures with biological activities, predicting potential targets for Emofolin sodium based on its structural properties.[8]

  • Structure-Based Approaches: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and pose of Emofolin sodium within their active or allosteric sites.

Table 1: Recommended Computational Tools for Target Prediction

Tool/DatabaseMethodKey Features
ChEMBL Ligand-BasedLarge, curated database of bioactive molecules with drug-like properties.
PubChem Ligand-BasedExtensive database of chemical compounds and their biological activities.[9]
3Decision Structure-Based & Ligand-BasedIntegrates 2D and 3D approaches for target prediction.[10]
Various AI/ML Platforms Ligand-BasedUtilize machine learning algorithms to predict drug-target interactions.[11]

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D and 3D structures of Emofolin sodium: Retrieve the SMILES string and generate a 3D conformer.

  • Perform 2D similarity searches: Utilize platforms like ChEMBL and PubChem to identify known drugs or bioactive molecules with high structural similarity to Emofolin sodium.

  • Analyze the targets of identified analogs: Compile a list of proteins known to interact with the structurally similar compounds.

  • Conduct pharmacophore-based screening: Identify the key chemical features of Emofolin sodium and use them to screen 3D databases of protein structures.

  • Perform molecular docking (for prioritized targets): Use software like AutoDock or Glide to predict the binding mode and affinity of Emofolin sodium to the candidate proteins identified in the previous steps.

  • Prioritize candidates: Rank the potential targets based on the convergence of evidence from multiple computational methods.

Phase 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method for confirming direct drug-target engagement within a cellular context.[12][13][14][15] The principle behind CETSA is that the binding of a ligand, such as Emofolin sodium, can stabilize its target protein, leading to an increase in its thermal stability.[12][15]

cluster_workflow CETSA Workflow Cell_Treatment Treat cells with Emofolin sodium or vehicle Heat_Shock Apply heat gradient Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Separate soluble and precipitated proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify soluble protein (e.g., Western Blot, Mass Spec) Centrifugation->Protein_Quantification Data_Analysis Generate melt curves and determine thermal shift Protein_Quantification->Data_Analysis

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for Emofolin Sodium

  • Cell Culture: Grow the selected cell line to optimal confluency.

  • Compound Treatment: Treat cells with a range of Emofolin sodium concentrations or a vehicle control for a defined period.

  • Heat Treatment: Aliquot the cell suspensions and expose them to a precise temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., freeze-thaw cycles).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods such as:

    • Western Blotting: For specific candidate proteins identified through computational methods.

    • Mass Spectrometry (MS)-based proteomics: For a proteome-wide analysis to identify unknown targets (see Section 2.3).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of Emofolin sodium indicates target engagement.

Table 2: Interpreting CETSA Results

ObservationInterpretation
Rightward shift in the melting curve Emofolin sodium binds to and stabilizes the protein.
Leftward shift in the melting curve Emofolin sodium binds to and destabilizes the protein.
No change in the melting curve No significant binding of Emofolin sodium to the protein under the tested conditions.
Phase 3: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for the unbiased identification of proteins that directly interact with a small molecule.[16][17][18][19] This method involves immobilizing Emofolin sodium on a solid support and then passing a cell lysate over this matrix. Proteins that bind to Emofolin sodium will be retained, while non-binding proteins will be washed away. The bound proteins can then be eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of Emofolin sodium: Covalently link Emofolin sodium to a solid support (e.g., agarose beads) via a suitable linker. It is crucial to ensure that the linkage does not interfere with the potential binding sites of the molecule.

  • Preparation of Cell Lysate: Lyse cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Chromatography:

    • Incubate the cell lysate with the Emofolin sodium-conjugated beads.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or an increase in ionic strength.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to search the MS/MS data against a protein database to identify the bound proteins.

cluster_workflow Affinity Chromatography-MS Workflow Immobilization Immobilize Emofolin sodium on beads Incubation Incubate with cell lysate Immobilization->Incubation Washing Wash away non-specific binders Incubation->Washing Elution Elute bound proteins Washing->Elution LC_MS Identify proteins by LC-MS/MS Elution->LC_MS

Figure 3: Affinity Chromatography-Mass Spectrometry workflow.

Downstream Validation and Functional Characterization

The identification of a potential target is only the first step. Rigorous downstream validation is essential to confirm the biological relevance of the interaction.

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of Emofolin sodium to the purified candidate protein.

  • Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of Emofolin sodium to determine if the binding has a functional consequence (inhibition or activation).

  • Cell-Based Functional Assays: Cellular assays should be designed to probe the functional consequences of the Emofolin sodium-target interaction. This could involve measuring changes in signaling pathways, gene expression, or cell viability.

  • Structural Biology: X-ray crystallography or cryo-electron microscopy can be employed to determine the high-resolution structure of the Emofolin sodium-target complex, providing definitive evidence of the binding mode.

Conclusion and Future Directions

The exploration of Emofolin sodium's cellular targets beyond DHFR is a critical endeavor that holds the promise of a more complete understanding of its pharmacological profile. The integrated workflow presented in this guide, combining computational prediction with robust biophysical and proteomic validation, provides a clear path forward for researchers in this field. The identification of novel targets will not only help to explain existing clinical data but may also open up new avenues for the therapeutic application of Emofolin sodium, potentially in indications beyond oncology. This systematic approach to target deconvolution is a cornerstone of modern drug discovery and development, ensuring that the full potential of promising molecules like Emofolin sodium is realized for the benefit of patients.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135475347, Emofolin sodium. [Link]

  • Chilton, R., et al. (2020). Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease. Journal of the American College of Cardiology, 76(14), 1683-1685. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(8), 1823-1837. [Link]

  • Ballatore, C., et al. (2013). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Chemical Neuroscience, 4(12), 1589-1597. [Link]

  • Reinhard, F. B. M., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(9), 2046-2053. [Link]

  • Sivakumar, P. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3569-3580. [Link]

  • van Breemen, R. B. (2020). Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. Journal of Mass Spectrometry, 55(11), e4603. [Link]

  • von Lueder, T. G., et al. (2021). Short- and mid-term effects of empagliflozin on sodium balance and fluid regulation in chronic heart failure. European Journal of Heart Failure, 23(5), 785-794. [Link]

  • Abali, E. E., et al. (2018). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Molecular Pharmacology, 94(3), 1079-1088. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Sirotnak, F. M., et al. (1986). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. Cancer Investigation, 4(5), 459-474. [Link]

  • de Almeida, L. G. N., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10, 1188961. [Link]

  • Wang, J., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(4), 835-847. [Link]

  • Uthman, L., et al. (2020). Off-target effects of SGLT2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart. Cardiovascular Research, 116(14), 2286-2298. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Packer, M. (2020). Empagliflozin. In StatPearls. StatPearls Publishing. [Link]

  • Di Paolo, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link]

  • Gaponova, I. G., et al. (2021). Structural analogs of adenosine receptor inhibitors in the series of 1,2,4-triazolo[1,5-a]pyrimidines. Russian Chemical Bulletin, 70(8), 1545-1554. [Link]

  • Kumar, A., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • ClinicalTrials.eu. (2021). Study on the Effects of Empagliflozin in Patients with Euvolemic and Hypervolemic Hyponatremia. [Link]

  • van Breemen, R. B., & Chen, Y. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 140-149. [Link]

  • Han, Y., et al. (2020). Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease. Korean Circulation Journal, 50(6), 469-479. [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). Cellular thermal shift assay for evaluating drug target engagement in cells. Current Protocols in Chemical Biology, 6(4), 223-238. [Link]

  • Rodenbaugh, M. N., et al. (2016). Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding. eLife, 5, e13339. [Link]

  • Patsnap. (2024). What are the side effects of Enavogliflozin?. [Link]

  • Shultz, M. D. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Future Medicinal Chemistry, 13(15), 1347-1363. [Link]

  • MS Wil. (2023). A Generic Platform to couple Affinity Chromatography with Native Mass Spectrometry for the analysis of Therapeutic Monoclonal Antibodies. [Link]

  • van Breemen, R. B. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Journal of Natural Products, 84(3), 868-877. [Link]

  • Adameova, A., et al. (2022). New Insights into the Use of Empagliflozin—A Comprehensive Review. International Journal of Molecular Sciences, 23(19), 11797. [Link]

  • D'Arcy, S., et al. (2018). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 13(10), 2363-2384. [Link]

  • Wang, H., et al. (2023). Artificial Intelligence Tools for Drug Target Discovery Research: Database, Tools, Applications, and Challenges. Advanced Science, 10(28), e2301925. [Link]

  • Lopaschuk, G. D., & Verma, S. (2020). The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. Journal of Cardiovascular Pharmacology, 75(3), 197-206. [Link]

  • Zhang, J., & Chen, S. J. (2023). Predicting Small Molecule Ligand – RNA Binding Pocket Binding Modes Using Metadynamics. bioRxiv. [Link]

  • De Pascalis, A., et al. (2020). SGLT2 inhibitors, sodium and off-target effects: an overview. Journal of Nephrology, 33(6), 1143-1153. [Link]

Sources

Methodological & Application

Technical Guide: Emofolin® Sodium (Levomefolate Sodium) Protocol for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Standard cell culture formulations (e.g., DMEM, RPMI-1640) rely on Folic Acid (FA) , a synthetic, fully oxidized pteroylmonoglutamate. While stable, FA is biologically inactive. To support DNA synthesis and methylation, cells must convert FA into active tetrahydrofolates via Dihydrofolate Reductase (DHFR).

Emofolin® Sodium (the sodium salt of L-5-methyltetrahydrofolate, or 5-MTHF) bypasses this enzymatic bottleneck. It is the primary biologically active folate form found in circulation.

Why Switch to Emofolin Sodium?
  • Metabolic Fidelity: Mimics in vivo physiology more accurately than synthetic FA.

  • Enzyme Independence: Crucial for cell lines with low DHFR activity or MTHFR polymorphisms (e.g., C677T).

  • Rescue Capability: Bypasses antifolate drugs (like Methotrexate) that inhibit DHFR.

Mechanism of Action: The One-Carbon Cycle

The diagram below illustrates the entry points of Folic Acid versus Emofolin Sodium. Note that Emofolin enters downstream of the DHFR checkpoint, providing immediate methyl groups for the Methionine Cycle.

FolateCycle FA Synthetic Folic Acid (Standard Media) DHF Dihydrofolate (DHF) FA->DHF DHFR Enzyme (Rate Limiting) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme MTHF Emofolin® Sodium (5-MTHF) THF->MTHF MTHFR Enzyme DNA DNA Synthesis & Repair THF->DNA Nucleotide Synthesis MTHF->THF Methionine Synthase (B12 Dependent) Methionine Methionine MTHF->Methionine Methyl Donation Homocysteine Homocysteine Homocysteine->Methionine Methionine->Homocysteine SAMe Cycle

Figure 1: Comparative entry points of Folic Acid (requiring enzymatic reduction) and Emofolin Sodium (bioactive).

Material Preparation & Stability[1][2][3]

Critical Warning: Unlike Folic Acid, 5-MTHF is highly susceptible to oxidative degradation. Proper handling is non-negotiable for experimental validity.

Solubility and Stock Solution

Emofolin Sodium is highly water-soluble (>650 mg/mL), eliminating the need for alkaline solvents often required for Folic Acid.

ParameterSpecification
Solvent Sterile, degassed PBS or Water for Injection (WFI).
Stock Concentration 10 mM (Recommended for ease of dilution).
pH Stability Maintain pH 7.0 – 7.5. Avoid acidic conditions (< pH 6.0) where stability drops.
Filtration 0.22 µm PVDF or PES . Do NOT autoclave.
Storage -20°C or -80°C in amber aliquots. Stable for 3-6 months frozen.
Antioxidant Protection (Optional but Recommended)

For long-term culture (>48 hours without media change), add Ascorbic Acid (1 mM) to the stock solution to prevent oxidation of the pteridine ring.

Protocol: Creating Defined Folate Media

To study Emofolin, you must eliminate all other folate sources. Standard FBS contains significant endogenous bovine folate (approx. 20–50 nM), which will confound results.

Reagents Required[1][2][3][4][5]
  • Base Media: DMEM or RPMI-1640 lacking Folic Acid (Custom order or kit base).

  • Serum: Dialyzed FBS (10 kDa cutoff). This removes small molecules (folates, antibiotics) while retaining growth factors.

  • Emofolin Sodium Stock: 10 mM.

Preparation Steps[1][5][6]
  • Thaw Dialyzed FBS and Emofolin stock on ice.

  • Supplement the base media with 10% Dialyzed FBS and 1% Pen/Strep.

  • Add Emofolin according to the experimental design table below:

Experimental ConditionTarget ConcentrationVolume of 10 mM Stock per 500 mL Media
Physiological (Human Plasma) 20 nM1.0 µL
Physiological (Tissue) 100 nM5.0 µL
Standard Culture (RPMI Equivalent) 2.2 µM110 µL
Supra-physiological 10 µM500 µL

Protocol: Cell Adaptation & Methotrexate Rescue Assay

This workflow validates the biological activity of Emofolin. If Emofolin is active, it should rescue cells from Methotrexate (MTX) toxicity, as MTX blocks the conversion of Folic Acid but not the utilization of 5-MTHF.

Workflow Diagram

ExperimentalWorkflow Start Harvest Cells (Log Phase) Wash Depletion Wash (PBS x 2) Start->Wash Seed Seed in Folate-Free Media + Dialyzed FBS Wash->Seed Treat Treatment Groups Seed->Treat GroupA Neg Control (No Folate) Treat->GroupA GroupB Pos Control (2.2 µM Folic Acid) Treat->GroupB GroupC Test Group (100 nM Emofolin) Treat->GroupC GroupD Rescue Group (MTX + Emofolin) Treat->GroupD Assay Viability Assay (MTT/CCK-8) @ 72h GroupA->Assay GroupB->Assay GroupC->Assay GroupD->Assay

Figure 2: Workflow for validating Emofolin efficacy via Methotrexate rescue.

Step-by-Step Procedure
  • Folate Depletion (Pre-Experiment):

    • Passage cells into Folate-Free / Dialyzed FBS media for 48 hours prior to the assay. This depletes intracellular folate pools.

    • Note: Some robust lines (e.g., HeLa) may require 2 passages to fully deplete.

  • Seeding:

    • Harvest cells and wash 2x with PBS to remove any residual standard media.

    • Seed at 3,000 – 5,000 cells/well in a 96-well plate using Folate-Free media.

    • Allow attachment (4–6 hours).

  • Treatment Application:

    • Replace media with specific treatment formulations:

      • Control: Folate-Free Media (Expect cell death/stasis).

      • MTX Only: 50 nM Methotrexate (Expect high toxicity).

      • Rescue: 50 nM Methotrexate + 100 nM Emofolin Sodium.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Critical: Minimize light exposure during incubation (wrap plates in foil if necessary).

  • Analysis:

    • Perform MTT or CellTiter-Glo assay.

    • Success Criteria: The "Rescue" group should show significantly higher viability than "MTX Only," proving Emofolin bypassed the DHFR blockade.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No growth in Emofolin wells Oxidation of 5-MTHF.Ensure stock was stored in amber tubes at -20°C. Add 1 mM Ascorbate to media.
High background in "No Folate" control Residual folate in serum.Verify FBS is Dialyzed (10kDa cutoff).[1] Standard FBS is not sufficient.
Precipitation in Stock pH drift.Emofolin Sodium is stable at neutral pH. Do not use acidic diluents.
Inconsistent Rescue Results Cell density too high.Folate metabolism is demand-driven. Lower seeding density to stress the pathway.

References

  • Merck Millipore. (n.d.). Emofolin® Sodium Technical Information. Retrieved from

  • Visentin, M., et al. (2014). The membrane transport of folates: From pharmacokinetics to biology. Pharmacological Reviews . Retrieved from

  • Scaglione, F., & Panzavolta, G. (2014).[2] Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[3][2][4] Xenobiotica . Retrieved from

  • Willems, F.F., et al. (2004). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. British Journal of Pharmacology . Retrieved from

  • Thermo Fisher Scientific. (n.d.). Dialyzed Fetal Bovine Serum (FBS) Specifications. Retrieved from

Sources

Application Note: Preparation and Handling of Emofolin Sodium (Levomefolate Sodium) Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity[1][2][3][4]

Emofolin Sodium , scientifically known as Levomefolate Sodium (or L-5-Methyltetrahydrofolate Sodium; 5-MTHF Na), is the biologically active, reduced form of folate.[1] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase (DHFR) to participate in the folate cycle, making it a critical reagent in metabolic research, epigenetics (methylation assays), and cell culture supplementation.[1]

While 5-MTHF salts are naturally water-soluble, Dimethyl Sulfoxide (DMSO) is frequently requested for High-Throughput Screening (HTS) compound libraries and specific cellular assays to ensure sterility and facilitate membrane permeability.[1] However, 5-MTHF is extremely labile , susceptible to oxidative degradation and photolysis.[1] This protocol details the preparation of a stable stock solution in DMSO, emphasizing the mitigation of oxidation and moisture uptake.[1]

Chemical Profile
PropertyDetail
Common Name Levomefolate Sodium (Emofolin Sodium)
Synonyms L-5-MTHF Na; (6S)-5-Methyltetrahydrofolate Sodium
CAS Number 1423663-76-6 (Disodium); Check specific vial for Monosodium
Molecular Weight ~481.4 g/mol (Monosodium) / ~503.4 g/mol (Disodium) [Check Vial]
Solubility (DMSO) ~20–25 mg/mL (warming may be required)
Solubility (Water) >100 mg/mL (Highly Soluble)

Critical Control Points (The "Why" Behind the Protocol)

To ensure scientific integrity, you must control three degradation pathways during preparation:

  • Oxidative Degradation: 5-MTHF rapidly oxidizes to 5-methyl-5,6-dihydrofolate and eventually to p-aminobenzoylglutamate (pABG) and pterins.[1]

    • Solution: Use degassed solvents and work under inert gas (Nitrogen/Argon) if possible.[1]

  • Photolysis: The pterin ring is light-sensitive.[1]

    • Solution: Perform all steps in amber tubes or under low-light conditions.

  • Hygroscopicity of DMSO: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO accelerates hydrolysis and oxidation of the folate.[1]

    • Solution: Use Anhydrous DMSO (≥99.9%) and minimize air exposure.[1]

Materials Required

  • Compound: Emofolin Sodium (Levomefolate Sodium) powder.[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).[1]

  • Labware:

    • Amber microcentrifuge tubes (1.5 mL or 2.0 mL).

    • Vortex mixer.[1]

    • Ultrasonic bath (optional, for stubborn dissolution).[1]

    • Nitrogen (

      
      ) gas stream (recommended).[1]
      
  • Filtration (Optional): 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) with DMSO.[1]

Protocol: Preparation of 10 mM Stock Solution

Note: The following calculation assumes a Molecular Weight (MW) of 503.4 g/mol (Disodium salt).[2][1] Always verify the MW on your specific Certificate of Analysis (CoA).[1]

Step 1: Calculations

Determine the volume of DMSO required to achieve a target concentration (e.g., 10 mM).[1]


[1]

Quick Reference Table (for 10 mg of Powder)

Target ConcentrationMass of 5-MTHF NaVolume of DMSO Required
10 mM 10 mg~1.98 mL
20 mM 10 mg~0.99 mL
50 mM 10 mg~0.40 mL
Step 2: Weighing and Solubilization[4][5][6]
  • Equilibrate: Allow the vial of Emofolin Sodium to warm to room temperature before opening to prevent condensation on the hygroscopic powder.

  • Weigh: Accurately weigh the desired amount of powder into a sterile amber tube.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO .

  • Dissolve:

    • Close the tube tightly.[1]

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 2–5 minutes.[1] Avoid temperatures >40°C to prevent thermal degradation.[1]

Step 3: Aliquoting and Storage[4][7]
  • Aliquot: Immediately divide the stock solution into small, single-use aliquots (e.g., 20–50 µL) in amber tubes.

    • Scientist's Insight: 5-MTHF degrades significantly after multiple freeze-thaw cycles.[1] Single-use aliquots are mandatory for reproducibility.[1]

  • Inert Gas Overlay (Highly Recommended): Gently blow a stream of Nitrogen or Argon gas into the headspace of each tube before closing to displace oxygen.[1]

  • Freeze: Store immediately at -20°C (short term, <1 month) or -80°C (long term, <6 months).

Workflow Visualization

The following diagram illustrates the critical decision pathways and handling steps to ensure compound stability.

G cluster_0 Degradation Risks Start Start: Emofolin Sodium Powder CheckMW Check MW on CoA (Critical for Molarity) Start->CheckMW Weigh Weigh in Amber Tube (Protect from Light) CheckMW->Weigh AddDMSO Add Anhydrous DMSO (Avoid Moisture) Weigh->AddDMSO Dissolve Vortex / Sonicate (37°C) AddDMSO->Dissolve CheckSol Clear Solution? Dissolve->CheckSol Aliquot Aliquot & N2 Overlay CheckSol->Aliquot Yes Troubleshoot Sonicate longer or Lower Concentration CheckSol->Troubleshoot No (Precipitate) Store Store at -80°C Aliquot->Store Troubleshoot->CheckSol Risk1 Light -> Photolysis Risk2 Oxygen -> Oxidation Risk3 Water -> Hydrolysis

Caption: Workflow for Emofolin Sodium preparation emphasizing critical control points (Light, Oxygen, Moisture).

Application Notes & Scientist's Commentary

Aqueous vs. DMSO: A Strategic Choice

While this protocol addresses the preparation in DMSO, aqueous buffers (e.g., PBS pH 7.[1]2) containing 1% Ascorbic Acid (Vitamin C) are often superior for the stability of 5-MTHF if the experimental design permits.[1] Ascorbic acid acts as a sacrificial antioxidant.[1]

  • Use DMSO when: You are performing High-Throughput Screening (HTS), using compound libraries, or require high concentrations (>20mM) for small-volume spikes.[1]

  • Use Aqueous/Ascorbate when: You are performing standard cell culture supplementation or oral gavage studies.[1]

In Vitro Cell Culture Usage

When adding the DMSO stock to cell culture media:

  • Dilution: Dilute the stock at least 1:1000 into the media to keep the final DMSO concentration <0.1%, preventing solvent toxicity.

  • Precipitation Check: Watch for "crashing out" (cloudiness) when the DMSO stock hits the aqueous media.[1] If this occurs, warm the media to 37°C prior to addition.

References

  • PubChem. (2024).[2][3][1] Levomefolate sodium | C20H23N7Na2O6.[2][1] National Library of Medicine.[1] [Link]

  • Food and Agriculture Organization (FAO). (2006).[1] Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. JECFA. [Link]

Sources

Application Note: Interrogating Cell Fate with Emofolin Sodium: Protocols for Apoptosis and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a robust framework for investigating the effects of Emofolin sodium on programmed cell death (apoptosis) and cell cycle progression. Emofolin sodium, a compound with emerging interest in oncology research, has demonstrated potent anti-proliferative and pro-apoptotic activities. This document offers an in-depth exploration of its mechanism of action and provides validated, step-by-step protocols for key analytical techniques. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide empowers researchers to generate high-quality, reproducible data. We delve into flow cytometric analysis of apoptosis using Annexin V/Propidium Iodide staining, cell cycle analysis via Propidium Iodide DNA staining, and mechanistic validation through Western blotting of key regulatory proteins.

Introduction: The Rationale for Investigating Emofolin Sodium

Emofolin sodium belongs to a class of compounds that are gaining significant attention for their potential as anti-cancer agents. Preliminary studies on structurally related compounds, such as Ampelopsin-sodium, indicate a significant inhibitory effect on the proliferation of cancer cells.[1][2] The primary mechanism appears to involve the induction of apoptosis and the arrest of the cell cycle at specific phases, thereby preventing tumor growth and metastasis.[3][4]

The enhanced solubility and stability of the sodium salt form make it a promising candidate for further investigation in drug development pipelines.[2] Understanding precisely how Emofolin sodium modulates critical cellular processes is paramount for elucidating its therapeutic potential. This guide provides the foundational methodologies to dissect these effects in a laboratory setting.

Unraveling the Mechanism: Targeting the Cellular Engine

Current evidence suggests that the anti-cancer effects of compounds like Emofolin sodium are multifaceted. One key mechanism involves the targeting of the microtubule network. By promoting tubulin polymerization, these compounds can disrupt mitotic spindle formation, leading to a halt in cell division and subsequent induction of apoptosis.[1][2] This disruption often triggers cell cycle arrest, particularly at the S-phase or G2/M transition, preventing DNA replication and cell division.[1][2]

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[5] Both converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the dismantling of the cell.[5] Emofolin sodium appears to modulate key proteins in these pathways, such as the Bcl-2 family of proteins, leading to the activation of executioner caspases like caspase-3.[3][4]

Visualizing the Pathway

Emofolin_Sodium_Mechanism Emofolin Emofolin Sodium Tubulin Tubulin Polymerization Emofolin->Tubulin Promotes Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Emofolin->Bcl2 Microtubules Microtubule Dynamics Mitosis Mitotic Disruption Microtubules->Mitosis Leads to Tubulin->Microtubules Alters CellCycleArrest S-Phase Cell Cycle Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis Induction Mitosis->Apoptosis Caspase Caspase Activation (e.g., Cleaved Caspase-3) Bcl2->Caspase Regulates Caspase->Apoptosis Executes

Caption: Proposed mechanism of Emofolin sodium inducing cell cycle arrest and apoptosis.

Core Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. It is crucial to include appropriate controls, such as vehicle-treated and untreated cells, in every experiment.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and thus only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[6][7]

Workflow Visualization:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed 1. Seed Cells Treat 2. Treat with Emofolin Sodium Seed->Treat Harvest 3. Harvest Cells (including supernatant) Treat->Harvest Wash_PBS 4. Wash with cold PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stains 6. Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate 7. Incubate 15 min at RT in dark Add_Stains->Incubate Acquire 8. Analyze by Flow Cytometry Incubate->Acquire Gate 9. Gate Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Acquire->Gate

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of Emofolin sodium and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Carefully collect the culture medium (containing floating apoptotic cells) and combine it with adherent cells harvested by trypsinization.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again as in the previous step.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Ensure the cells are resuspended to a single-cell suspension.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[8]

Data Interpretation:

PopulationAnnexin V StainingPI StainingInterpretation
Q1NegativePositiveNecrotic Cells
Q2PositivePositiveLate Apoptotic Cells
Q3NegativeNegativeViable Cells
Q4PositiveNegativeEarly Apoptotic Cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population.[10] Since DNA content doubles during the S phase and is halved during mitosis, the relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[11] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[10] RNase treatment is necessary to prevent PI from binding to double-stranded RNA.[12]

Workflow Visualization:

CellCycle_Workflow cluster_prep_cc Cell Preparation cluster_fix Fixation cluster_stain_cc Staining Seed_CC 1. Seed & Treat Cells Harvest_CC 2. Harvest Cells Seed_CC->Harvest_CC Wash_CC 3. Wash with PBS Harvest_CC->Wash_CC Fix 4. Fix in cold 70% Ethanol (dropwise while vortexing) Wash_CC->Fix Incubate_Fix 5. Incubate ≥ 30 min on ice Fix->Incubate_Fix Wash_Fix 6. Wash to remove Ethanol Incubate_Fix->Wash_Fix Stain_PI 7. Stain with PI/RNase A Solution Wash_Fix->Stain_PI Incubate_Stain 8. Incubate 30 min at RT in dark Stain_PI->Incubate_Stain Analysis_CC 9. Analyze by Flow Cytometry Incubate_Stain->Analysis_CC

Caption: Experimental workflow for cell cycle analysis using PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment: Prepare cells as described in protocol 3.1.1.

  • Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[13][14]

  • Incubation: Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[12][13]

  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Carefully aspirate the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Data Interpretation:

Cell Cycle PhaseDNA ContentHistogram Peak
G0/G12nFirst major peak
S>2n to <4nRegion between peaks
G2/M4nSecond major peak
Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[16] This technique is invaluable for validating the mechanism of action of Emofolin sodium by examining changes in the expression levels of key apoptotic regulatory proteins.[16] For example, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the cleaved (active) forms of caspase-3 and PARP are hallmark indicators of apoptosis induction.[4][16]

Detailed Protocol:

  • Cell Lysis: After treatment with Emofolin sodium, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your proteins of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[17]

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Key Protein Targets:

ProteinFunction in ApoptosisExpected Change with Emofolin Sodium
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Caspase-3Executioner caspaseIncrease in cleaved form
PARPDNA repair enzymeIncrease in cleaved fragment
β-Actin / GAPDHLoading controlNo change

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings, each protocol incorporates self-validating steps:

  • Flow Cytometry: The inclusion of single-stain controls is critical for accurate compensation and gating, preventing false-positive results.[8] A dose-response and time-course experiment will demonstrate a logical progression of apoptosis and cell cycle arrest.

  • Western Blotting: The use of a loading control (e.g., β-actin) is mandatory to confirm equal protein loading across lanes.[18] Observing the cleavage of both an initiator caspase (e.g., caspase-9) and an executioner caspase (e.g., caspase-3) alongside the cleavage of a substrate like PARP provides a coherent and validated signaling cascade.[19]

By synthesizing data from these orthogonal assays—flow cytometry for population-level statistics and Western blotting for specific molecular events—researchers can build a robust and compelling narrative about the cellular effects of Emofolin sodium.

References

  • Ma, W., et al. (2019). Ampelopsin-sodium induces apoptosis in human lung adenocarcinoma cell lines by promoting tubulin polymerization in vitro. Oncology Letters. Available at: [Link]

  • Wang, Y., et al. (2021). Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways. National Institutes of Health. Available at: [Link]

  • Ma, W., et al. (2019). Ampelopsin-sodium induces apoptosis in human lung adenocarcinoma cell lines by promoting tubulin polymerization in vitro. PMC. Available at: [Link]

  • Fan, C., et al. (2020). Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. PMC. Available at: [Link]

  • Pistritto, G., et al. (2016). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. PMC. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Coombs, A. J., et al. (2022). Effect of Cell Cycle on Cell Surface Expression of Voltage-Gated Sodium Channels and Na+,K+-ATPase. PMC. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Zhou, J., et al. (2023). Empagliflozin: a potential anticancer drug. PMC. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Pini, S., et al. (2021). Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen. ResearchGate. Available at: [Link]

  • Coombs, A. J., et al. (2022). Effect Of Cell Cycle On Cell Surface Expression Of Voltage-gated Sodium Channels And Na. LSU Health Digital Scholar. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • Philchenkov, A., & Miura, K. (2016). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • Kicińska, A., & Ghavami, S. (2021). SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives. MDPI. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Tolmach, L. J. (2023). Basic Methods of Cell Cycle Analysis. MDPI. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2025). Potential anticancer effects of sodium-glucose cotransporter protein 2 (SGLT2) inhibitors Canagliflozin and Dapagliflozin. PubMed. Available at: [Link]

  • Peters, J. F., et al. (2017). Life cycle assessment of sodium-ion batteries. Energy & Environmental Science. Available at: [Link]

  • ResearchGate. (2014). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. ResearchGate. Available at: [Link]

  • Jay, D., & Cant, N. (1980). Intracellular analysis of sodium, potassium, and chloride in mouse erythrocytes. PubMed. Available at: [Link]

  • Zhou, J., et al. (2023). Empagliflozin: a potential anticancer drug. springermedizin.de. Available at: [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

Sources

Emofolin Sodium: A Potent Inducer of Cell Cycle Arrest in Tumor Cells - Applications and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Tumor Proliferation at its Core

Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. Emofolin sodium, also known as Ketotrexate disodium, is a synthetic antifolate agent that acts as a potent inhibitor of tumor cell growth. As a structural analog of folic acid, Emofolin sodium competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1] This inhibition disrupts the synthesis of nucleotides, essential building blocks for DNA and RNA, ultimately leading to cell cycle arrest and inhibition of tumor progression.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Emofolin sodium to induce cell cycle arrest in tumor cells, complete with detailed protocols and an in-depth look at its mechanism of action.

Mechanism of Action: Disrupting the Engine of Cell Replication

The anticancer activity of Emofolin sodium is rooted in its ability to competitively inhibit dihydrofolate reductase (DHFR).[1] DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[1]

By binding to DHFR with high affinity, Emofolin sodium blocks the production of THF. The resulting depletion of the intracellular THF pool leads to an inhibition of de novo purine and thymidylate synthesis, which in turn disrupts DNA replication and repair.[1] This disruption triggers cell cycle checkpoints, leading to an arrest of the cell cycle, predominantly in the S-phase, the phase of DNA synthesis.[3] Prolonged cell cycle arrest can ultimately lead to the induction of apoptosis (programmed cell death).

Furthermore, the cellular stress induced by nucleotide deprivation can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[4][5] These proteins play a crucial role in halting cell cycle progression by inhibiting the activity of cyclin-CDK complexes.[4][5]

cluster_0 Cell Membrane cluster_1 Cytoplasm Emofolin_sodium Emofolin sodium Folate_Transporter Folate Transporter Emofolin_sodium->Folate_Transporter Enters cell via DHFR Dihydrofolate Reductase (DHFR) Emofolin_sodium->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Produces DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Required for Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to p53 p53 activation Cell_Cycle_Arrest->p53 Can induce p21_p27 p21/p27 expression p53->p21_p27 Upregulates Cyclin_CDK Cyclin/CDK Complexes p21_p27->Cyclin_CDK Inhibits G1_S_Transition G1/S Transition Cyclin_CDK->G1_S_Transition Promotes

Caption: Mechanism of Emofolin sodium-induced cell cycle arrest.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for assessing the effects of Emofolin sodium on tumor cells. The causality behind experimental choices is explained to ensure a thorough understanding of the procedures.

I. Preliminary Assessment: Cell Viability and IC50 Determination

Before delving into cell cycle analysis, it is crucial to determine the cytotoxic concentration range of Emofolin sodium for your specific tumor cell line. The half-maximal inhibitory concentration (IC50) is a key parameter to establish appropriate concentrations for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Rationale: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate before drug treatment.

  • Preparation of Emofolin Sodium Stock Solution: Prepare a 10 mM stock solution of Emofolin sodium in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute this stock solution to create a series of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Rationale: A high-concentration stock solution allows for accurate serial dilutions and minimizes the volume of solvent added to the cell culture, which could have its own effects.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of Emofolin sodium to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve Emofolin sodium) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Rationale: Testing multiple time points is important as the cytotoxic effects of the drug can be time-dependent.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Solubilization of Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Emofolin sodium concentration to determine the IC50 value.

II. Core Analysis: Cell Cycle Distribution by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[6] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell.

Protocol: Cell Cycle Analysis with Propidium Iodide Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Emofolin sodium at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Rationale: It is important to collect both floating and adherent cells as apoptotic or arrested cells may detach from the plate surface.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the entry of PI, and preserves the cellular DNA.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Rationale: RNase A is crucial to degrade any RNA present in the cells, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Mechanistic Insight: Western Blot Analysis of Cell Cycle Proteins

To further elucidate the mechanism of Emofolin sodium-induced cell cycle arrest, it is essential to examine the expression levels of key cell cycle regulatory proteins.

Protocol: Western Blotting for Cyclins, CDKs, and CKIs

  • Protein Extraction: Following treatment with Emofolin sodium, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin A, CDK2, CDK4/6, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Experimental Workflow Visualization

cluster_0 Phase 1: Viability & Dose Finding cluster_1 Phase 2: Cell Cycle & Protein Analysis Cell_Culture Seed Tumor Cells (96-well plate) Treatment_MTT Treat with Emofolin sodium (Concentration Gradient) Cell_Culture->Treatment_MTT MTT_Assay Perform MTT Assay Treatment_MTT->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Treatment_Analysis Treat with Emofolin sodium (IC50 concentration) IC50->Treatment_Analysis Inform concentration Cell_Culture_6well Seed Tumor Cells (6-well plate) Cell_Culture_6well->Treatment_Analysis Harvest_Cells Harvest Cells Treatment_Analysis->Harvest_Cells Flow_Cytometry Cell Cycle Analysis (PI Staining) Harvest_Cells->Flow_Cytometry Western_Blot Western Blot Analysis (Cell Cycle Proteins) Harvest_Cells->Western_Blot Data_Analysis Data Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Overall experimental workflow.

Expected Outcomes and Data Interpretation

The following table provides representative data for the effects of a folate antagonist, methotrexate, on various cancer cell lines. This information can serve as a valuable reference for designing experiments with Emofolin sodium and for interpreting the results.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Predominant Cell Cycle Arrest PhaseReference
HCT-116Colorectal Carcinoma480.15S-Phase[6]
A-549Lung Carcinoma480.10S-Phase[6]
Saos-2Osteosarcoma72~1.0S-Phase[7]
HEp-2Laryngeal Cancer48Not specifiedS and G2 Phases[3]

Note: The IC50 values and the extent of cell cycle arrest can vary significantly depending on the cell line, culture conditions, and the specific folate antagonist used. The data presented here for methotrexate is intended as a guideline.

Interpretation of Results:

  • Cell Viability Assay: A dose-dependent decrease in cell viability is expected, allowing for the calculation of an IC50 value.

  • Cell Cycle Analysis: Treatment with Emofolin sodium is expected to cause an accumulation of cells in the S-phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 and G2/M phases.

  • Western Blot Analysis: An upregulation of p21 and p27 expression is anticipated. The expression of cyclins and CDKs involved in S-phase progression and the G1/S transition (e.g., Cyclin A, Cyclin E, CDK2) may be altered.

Conclusion

Emofolin sodium represents a promising therapeutic agent for cancer treatment due to its well-defined mechanism of action targeting a fundamental process of cell proliferation. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the effects of Emofolin sodium on tumor cells and to further elucidate its potential as an anticancer drug. By combining cell viability assays, detailed cell cycle analysis, and mechanistic protein expression studies, a comprehensive understanding of Emofolin sodium's cellular effects can be achieved.

References

  • IC 50 values of free MTX at 12, 24 and 48 h for cell lines HTC-116 and... - ResearchGate. Available at: [Link]

  • IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549 - ResearchGate. Available at: [Link]

  • Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC - NIH. Available at: [Link]

  • The Role of Folic Acid on PC3 Prostate Cancer Cell Line - DergiPark. Available at: [Link]

  • Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics - ClinPGx. Available at: [Link]

  • Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC - NIH. Available at: [Link]

  • Methotrexate increases expression of cell cycle checkpoint genes via JNK activation. Available at: [Link]

  • Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC - NIH. Available at: [Link]

  • Folic Acid Receptor-Mediated Targeting Enhances the Cytotoxicity, Efficacy, and Selectivity of Withania somnifera Leaf Extract: In vitro and in vivo Evidence - NIH. Available at: [Link]

  • Cyclin-Dependent Kinase Inhibitors Enhance Sensitivity to Methotrexate In Human T-Cell Leukemia Jurkat Cells | Blood - ASH Publications. Available at: [Link]

  • Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One - Research journals. Available at: [Link]

  • Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PMC - NIH. Available at: [Link]

  • ATR and CDK4/6 inhibition target the growth of methotrexate-resistant choriocarcinoma - University of Cambridge. Available at: [Link]

  • Flow Cytometric Analysis of the Effects of Methotrexate and Vepesid on the HEp-2 Cell Cycle - TÜBİTAK Academic Journals. Available at: [Link]

  • Conditional lethality profiling reveals anticancer mechanisms of action and drug-nutrient interactions - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of Emofolin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

This document provides a comprehensive guide to the preclinical experimental design for evaluating the efficacy of Emofolin sodium, a novel synthetic folate analogue with potential antineoplastic properties. Emofolin sodium is identified as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for nucleotide synthesis and cellular proliferation.[1][2][3] Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting the synthesis of DNA, RNA, and proteins, thereby inducing cell death, particularly in rapidly dividing cancer cells.[1] This guide outlines a logical, multi-stage approach, beginning with in vitro characterization to establish the mechanism of action and culminating in in vivo xenograft models to assess therapeutic efficacy in a physiological context. Each protocol is designed to be self-validating, incorporating rigorous controls and providing a clear rationale for each experimental step.

Introduction: The Rationale for Targeting Dihydrofolate Reductase with Emofolin Sodium

Folate is an essential B vitamin crucial for the biosynthesis of nucleotides, the building blocks of DNA and RNA.[4] The enzyme dihydrofolate reductase (DHFR) plays a pivotal role in this pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[2][5] Tetrahydrofolate and its derivatives are vital cofactors in the synthesis of purines and thymidylate, which are indispensable for DNA replication and repair.[4] Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotides, making them particularly vulnerable to disruptions in the folate pathway.[2]

DHFR inhibitors, also known as antifolates, exploit this dependency by competitively binding to the active site of DHFR, thereby blocking the production of tetrahydrofolate.[1][3] This leads to an arrest of DNA synthesis, cell cycle inhibition, and ultimately, apoptosis in cancer cells.[4] Methotrexate, a well-known DHFR inhibitor, has been a cornerstone of cancer chemotherapy for decades, validating DHFR as a therapeutic target.[2][4]

Emofolin sodium (CAS #52386-42-2) is a synthetic folate analogue with a chemical structure designed for potent and selective inhibition of DHFR.[1] Its potential as a novel antineoplastic agent warrants a systematic and rigorous preclinical evaluation to determine its efficacy and mechanism of action. The following experimental design provides a roadmap for researchers to comprehensively assess the anticancer potential of Emofolin sodium.

Experimental Workflow: A Phased Approach to Efficacy Testing

A logical and sequential experimental workflow is critical for the robust evaluation of a novel anticancer compound. This workflow is designed to first confirm the molecular target and cellular effects of Emofolin sodium in vitro before moving to more complex and resource-intensive in vivo models.

experimental_workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Efficacy enzymatic_assay Biochemical Assay: DHFR Inhibition cell_viability Cell-Based Assays: Cytotoxicity Screening enzymatic_assay->cell_viability Confirm Target Engagement mechanistic_assays Mechanistic Assays: Cell Cycle & Apoptosis cell_viability->mechanistic_assays Determine Cellular Consequences pk_studies Pharmacokinetics mechanistic_assays->pk_studies Inform In Vivo Study Design xenograft_model Xenograft Efficacy Model pk_studies->xenograft_model Establish Dosing Regimen tox_studies Preliminary Toxicology xenograft_model->tox_studies Assess Therapeutic Window cell_cycle cluster_control Normal Cell Cycle cluster_treated S-Phase Arrest Control Control Cells Treated Emofolin Sodium Treated Cells G1_C G0/G1 S_C S G1_C->S_C G2M_C G2/M S_C->G2M_C G2M_C->G1_C G1_T G0/G1 S_T S (Accumulation) G1_T->S_T G2M_T G2/M S_T->G2M_T Blocked

Sources

Troubleshooting & Optimization

Emofolin sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting for Emofolin® Sodium (Levomefolate Sodium) Audience: Pharmaceutical Researchers & Formulation Scientists[1][2][3]

Core Technical Overview

Emofolin® Sodium is the sodium salt of Levomefolic acid (5-MTHF) , the biologically active form of folate.[1][3] Unlike its calcium salt counterpart (Metafolin®), Emofolin® Sodium is engineered specifically for high aqueous solubility , making it the preferred choice for liquid formulations, injectables, and high-concentration supplements.[1][3]

However, "solubility" issues reported by researchers are frequently misdiagnosed.[1][2] What appears to be a solubility failure is often chemical instability (oxidation) or pH-induced precipitation .[1][2] This guide distinguishes between thermodynamic solubility limits and kinetic stability failures.[2]

Comparative Solubility Profile
ParameterEmofolin® Sodium (Na-Salt)Metafolin® (Ca-Salt)5-MTHF Free Acid
Water Solubility (20°C) > 100 mg/mL (Freely Soluble)~ 1 mg/mL (Sparingly Soluble)< 0.1 mg/mL (Insoluble)
Optimal pH Range pH 7.0 – 8.5pH 6.5 – 7.5N/A (Precipitates)
Primary Risk Oxidative DegradationLow SolubilityAcid Precipitation
Appearance White to yellowish powderWhite to yellowish powderYellow/Orange precipitate
Troubleshooting Guide: Diagnosing "Insolubility"

Use this module to diagnose why your Emofolin® Sodium preparation is failing.

Issue A: "The powder clumps and will not dissolve in water."
  • Root Cause 1: Identity Confusion. [2]

    • Diagnosis: Verify the Certificate of Analysis (CoA).[1][2] Are you using the Calcium salt by mistake? The Calcium salt is notoriously difficult to dissolve in water without specific micronization or heat.

    • Solution: If using the Sodium salt, ensure the water volume is sufficient.[1] While highly soluble, adding a small volume of water to a large mass of hygroscopic powder can form a "gel" block that slows dissolution.[1] Vortex vigorously.

  • Root Cause 2: Cold Water Shock. [2]

    • Diagnosis: Using ice-cold water (4°C) can significantly reduce kinetic dissolution rates.[1][2]

    • Solution: Reconstitute at room temperature (20–25°C).

Issue B: "The solution dissolved, but then a precipitate formed later."
  • Root Cause 1: pH Shock (The "Isoelectric Trap"). [1][3]

    • Mechanism:[2][4] 5-MTHF is a zwitterion.[2] If you dissolve Emofolin® Sodium (alkaline salt) into an acidic buffer (pH < 5.5), the free acid form of 5-MTHF will form.[1][2][3] The free acid is water-insoluble.[2]

    • Solution: Always check the final pH.[2] Maintain pH > 6.5 (ideally 7.4). If acidification is required for the experiment, it must be done immediately prior to use, or a cosolvent must be used.[1][3]

  • Root Cause 2: The "In-Situ" Calcium Trap. [2][3]

    • Mechanism:[2][4] If you dissolve Emofolin® Sodium in a buffer containing Calcium or Magnesium ions (e.g., Krebs-Ringer, standard DMEM), you may drive the reaction toward the formation of Levomefolate Calcium , which is insoluble and will precipitate out.[1][3]

    • Solution: Reconstitute in calcium-free PBS or water first.[1][2] Dilute into calcium-containing media only at low concentrations (< 1 mg/mL) to avoid exceeding the solubility product (

      
      ) of the calcium salt.[1][2][3]
      
Issue C: "The solution turned orange/brown."
  • Root Cause: Oxidative Degradation. [2]

    • Mechanism:[2][4] This is not a solubility issue. The pteridine ring of 5-MTHF is extremely sensitive to auto-oxidation, converting to dihydrofolate or folate derivatives and breakdown products (p-aminobenzoylglutamate), which are often colored and less soluble.[1][2][3]

    • Solution: See the "Anoxic Reconstitution Protocol" below.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving solubility issues.

SolubilityLogic Start Start: Powder added to Solvent Dissolved Did it dissolve initially? Start->Dissolved CheckSalt Check CoA: Is it Calcium Salt? Dissolved->CheckSalt No Precipitate Did precipitate form later? Dissolved->Precipitate Yes Heat Switch to Na-Salt or use Heat/Stirring CheckSalt->Heat Yes (Ca-Salt) Volume Increase Solvent Vol or Vortex CheckSalt->Volume No (Na-Salt) ColorChange Did color change? (Yellow -> Orange/Brown) Precipitate->ColorChange No Precipitate CheckpH Check pH: Is pH < 5.5? Precipitate->CheckpH Yes Precipitate Oxidation Oxidative Degradation. NOT a solubility issue. ColorChange->Oxidation Yes AcidCrash Precipitation of Free Acid. Adjust pH to 7.0+ CheckpH->AcidCrash Yes (< 5.5) CheckIons Check Buffer: Contains Ca2+ / Mg2+? CheckpH->CheckIons No (> 6.0) IonCrash In-situ formation of Ca-Salt. Use Ca-free buffer. CheckIons->IonCrash Yes SolutionOx Use Degassed Water + Antioxidant (Ascorbate) Oxidation->SolutionOx

Figure 1: Decision matrix for diagnosing Emofolin® Sodium formulation failures.

Best Practice: The "Anoxic Reconstitution" Protocol

Because 5-MTHF is highly labile, standard "mix and shoot" methods often lead to degradation masquerading as insolubility.[1][2][3]

Reagents:

  • Emofolin® Sodium (Store at -20°C, desiccated).[1][2][3]

  • Water for Injection (WFI) or PBS (pH 7.4).[1][2][3]

  • Critical Additive: L-Ascorbic Acid (Vitamin C) or DTT (if compatible with downstream assay).[1][2][3]

  • Inert Gas: Nitrogen (

    
    ) or Argon.[1][2]
    

Protocol:

  • Solvent Preparation (Degassing):

    • Boil the water/buffer for 5 minutes and cool under a stream of

      
       gas.
      
    • Alternative: Sonicate the buffer under vacuum for 15 minutes.

    • Why? Dissolved oxygen is the primary enemy of Emofolin.

  • Antioxidant Addition (Highly Recommended):

    • Add Ascorbic Acid (0.1% - 1% w/v) to the solvent before adding the Emofolin.[1][2]

    • Why? Ascorbate acts as a sacrificial antioxidant, protecting the pteridine ring.[1]

  • Weighing & Mixing:

    • Allow the Emofolin vial to equilibrate to room temperature before opening (prevents condensation).[1][2]

    • Weigh quickly in dim light (folates are light-sensitive).[1][2]

    • Add the degassed, antioxidant-treated solvent.[1][2][3]

    • Do not sonicate the drug solution if possible (sonication generates heat and free radicals).[1][2] Vortex gently.

  • Filtration:

    • Use a 0.22 µm PES (Polyethersulfone) or PVDF filter.[1][2] Avoid Nylon (can bind folates).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I dissolve Emofolin® Sodium in DMSO? A: Yes, but it is not recommended for long-term storage.[1][2][3] While soluble, DMSO is hygroscopic and can carry moisture that facilitates degradation.[1] Aqueous buffers with antioxidants (pH 7.[1][2]4) are preferred. If you must use DMSO, use anhydrous DMSO and store aliquots at -80°C.[1][2][3]

Q2: My cell culture media contains Calcium. How do I add Emofolin without precipitation? A: Prepare a 1000x stock solution of Emofolin Sodium in calcium-free PBS or water.[2] Add this concentrated stock to your media immediately before use.[1][2] The high dilution factor ensures the concentration of [Folate] x [Calcium] remains below the precipitation threshold.[1][2]

Q3: What is the maximum solubility I can achieve? A: In pure, degassed water at pH 7.0, Emofolin® Sodium can achieve concentrations > 100 mg/mL .[1][3] However, solutions this concentrated are viscous and extremely prone to oxidation.[1] For practical stock solutions, 10–20 mg/mL is a safer operational limit.[1]

Q4: Is the solution stable at 4°C? A: Only for short periods (24–48 hours) and only if protected from light and oxygen (e.g., in an amber vial with headspace purged with Argon). For long-term storage, aliquots must be frozen at -20°C or -80°C.[1][2][3]

References
  • Merck KGaA. (n.d.).[1][2] Emofolin® Product Information. Merck Group.[1][2][5] Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 135475347, Emofolin sodium. Retrieved from [Link][1][2][3]

  • Pietrzik, K., Bailey, L., & Shane, B. (2010).[1][3] Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. Retrieved from [Link]

  • Oehrle, M., et al. (2012).[1][2] Stability of 5-methyltetrahydrofolate in fortified foods. Food Chemistry. (Contextual citation regarding pH stability of 5-MTHF).

Sources

Degradation of Emofolin sodium in solution and how to prevent it

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Emofolin sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Emofolin sodium in solution. As a synthetic antimetabolite analog of folate, understanding and controlling its degradation is critical for reliable experimental outcomes and the development of stable formulations.[1]

This document provides insights grounded in established principles of pharmaceutical chemistry and by drawing parallels from stability studies of structurally similar folate analogs like folic acid and methotrexate, due to the limited availability of direct stability data for Emofolin sodium.

Troubleshooting Guide: Degradation of Emofolin Sodium in Solution

This section addresses common issues encountered during the preparation and storage of Emofolin sodium solutions.

Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Question: I've prepared an aqueous solution of Emofolin sodium, but my HPLC analysis shows a rapid decrease in the main peak area and the emergence of new, unidentified peaks within a short period. What could be the cause?

Answer: This observation strongly suggests chemical degradation of Emofolin sodium. The primary culprits for such degradation in aqueous solutions are typically hydrolysis, oxidation, and photodegradation.[2] Given the structural motifs in Emofolin sodium, which includes a pteridine ring and amide linkages, it is susceptible to these degradation pathways.[3][4][5]

  • Hydrolytic Degradation: Amide bonds, present in the Emofolin sodium structure, are susceptible to hydrolysis, a reaction with water that cleaves these bonds.[5] This process is often catalyzed by acidic or basic conditions. The rate of hydrolysis is highly pH-dependent.[5] For instance, related folate analogs like methotrexate exhibit pH-dependent stability, with maximum stability observed around neutral pH.[6][7] Extreme pH values can accelerate the degradation of the molecule.

  • Oxidative Degradation: The pteridine ring system and other electron-rich moieties in the Emofolin sodium molecule are prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides.[2][8] Oxidation can lead to a variety of degradation products and a significant loss of active compound. Folates, in general, are known to be sensitive to oxidative decomposition.[9][10]

  • Photodegradation: Many compounds containing pteridine rings are known to be light-sensitive.[3][4] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the breakdown of the molecule. Studies on folic acid have shown that it undergoes photodegradation to form pterine-6-carboxylic acid and p-amino-benzoyl-L-glutamic acid.[4][11]

To identify the specific cause and prevent further degradation, a systematic approach is recommended. The following workflow will help you pinpoint the issue and implement corrective measures.

Troubleshooting Workflow for Emofolin Sodium Degradation cluster_Investigation Investigation cluster_Prevention Prevention Strategies A Observe Degradation (Loss of Potency, New Peaks) B Hypothesize Cause: 1. Hydrolysis (pH) 2. Oxidation 3. Photodegradation A->B C Conduct Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) B->C D Analyze Samples by Stability-Indicating HPLC C->D E Identify Primary Degradation Pathway(s) D->E F pH Control: - Use buffered solutions (pH 6.0-7.5) - Avoid strong acids/bases E->F If Hydrolysis is Key G Prevent Oxidation: - Degas solvents - Use antioxidants (e.g., ascorbic acid) - Use amber vials E->G If Oxidation is Key H Prevent Photodegradation: - Work in low-light conditions - Use amber vials/light-protective foil E->H If Photodegradation is Key I Optimal Storage: - Store at 2-8°C or -20°C - Aliquot to avoid freeze-thaw cycles F->I G->I H->I J Prepare Solutions Freshly I->J

Caption: Troubleshooting workflow for identifying and preventing Emofolin sodium degradation.

A forced degradation study can help determine the intrinsic stability of Emofolin sodium and identify its primary degradation pathways.[12][13]

Objective: To systematically assess the degradation of Emofolin sodium under various stress conditions.

Materials:

  • Emofolin sodium

  • Water for Injection or HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • Stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Emofolin sodium at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffered solution at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at different time points.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and analyze at different time points.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C) and analyze at different time points.

    • Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines and analyze at different time points. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and analyze it using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation under that specific condition.

Issue 2: Precipitation or Cloudiness in Emofolin Sodium Solution

Question: My Emofolin sodium solution appears cloudy or has formed a precipitate after preparation or upon storage. What is happening and how can I prevent it?

Answer: Precipitation of a sodium salt of an active pharmaceutical ingredient (API) in solution can be due to a phenomenon called disproportionation, where the salt converts to its less soluble free acid or base form.[14] It can also be due to exceeding the solubility limit of the compound under the given conditions.

  • Disproportionation: Emofolin sodium is the sodium salt of a weakly acidic compound. In solution, an equilibrium exists between the salt form and the free acid form. If the pH of the solution drops, the equilibrium will shift towards the formation of the less soluble free acid, which may then precipitate out of solution.[14] This can be influenced by the pKa of the compound and the pH of the solution.

  • Solubility Issues: The solubility of Emofolin sodium may be limited in certain solvents or at specific temperatures. If the concentration of the prepared solution exceeds its solubility under the storage conditions, precipitation can occur.

  • Common Ion Effect: The presence of other salts in the solution could potentially reduce the solubility of Emofolin sodium through the common ion effect, although this is generally less common.

Table 1: Strategies to Prevent Precipitation of Emofolin Sodium

StrategyRationaleRecommended Action
pH Control Maintaining a pH well above the pKa of the free acid form will keep the compound in its more soluble salt form.Prepare solutions in a buffer system that maintains a stable pH, ideally in the neutral to slightly alkaline range (e.g., pH 7.0-8.0). Avoid acidic buffers.
Co-solvents The use of organic co-solvents can increase the solubility of the compound.Consider using a mixture of water and a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400. The optimal ratio should be determined experimentally.
Temperature Control Solubility is often temperature-dependent. Storing a saturated solution at a lower temperature can cause precipitation.Prepare the solution at the temperature at which it will be stored, or ensure the concentration is well below the saturation point at the storage temperature.
Avoid High Humidity for Solid For solid formulations that are later dissolved, moisture uptake can lead to localized disproportionation on the particle surface, which can affect dissolution.[14]Store solid Emofolin sodium in a desiccator and avoid hygroscopic excipients if formulating.[14]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for preparing and storing Emofolin sodium solutions?

Based on data from related folate analogs like methotrexate, which is most stable at a neutral pH, it is recommended to maintain the pH of Emofolin sodium solutions between 6.0 and 7.5.[6] A study on folic acid also indicated that a stable pH range between 5.0 and 5.5 can significantly reduce degradation in liquid formulations.[15] It is advisable to use a phosphate or a citrate buffer to maintain a stable pH.

Q2: Should I protect my Emofolin sodium solutions from light?

Yes, absolutely. The pteridine core of Emofolin sodium is structurally similar to that of folic acid, which is known to be susceptible to photodegradation.[4][11] To prevent light-induced degradation, always prepare and store solutions in amber vials or containers wrapped in aluminum foil.[16]

Q3: Can I use antioxidants to stabilize my Emofolin sodium solution?

Yes, using antioxidants is a highly recommended strategy to prevent oxidative degradation, a common pathway for folate analogs.[9][10] The addition of antioxidants such as ascorbic acid (vitamin C), 2-mercaptoethanol, or dithiothreitol (DTT) can significantly improve the stability of your solution.[9] The choice and concentration of the antioxidant should be optimized for your specific application.

Q4: What are the recommended storage conditions for Emofolin sodium solutions?

For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), freezing at -20°C or below is advisable. It is best practice to aliquot the solution into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Q5: How can I monitor the stability of my Emofolin sodium solution over time?

The most reliable way to monitor stability is by using a validated stability-indicating HPLC method. This method should be able to separate the intact Emofolin sodium from its potential degradation products. Regular analysis of stored solutions will allow you to determine the rate of degradation and establish an appropriate shelf-life for your specific formulation and storage conditions.

Summary of Key Recommendations

ParameterRecommendationRationale
pH Maintain between 6.0 and 7.5 using a suitable buffer.To prevent acid/base-catalyzed hydrolysis and disproportionation.
Light Exposure Minimize light exposure by using amber vials or light-protective foil.To prevent photodegradation of the pteridine ring.
Oxygen Exposure Degas solvents and consider adding an antioxidant (e.g., ascorbic acid).To prevent oxidative degradation.
Temperature Store at 2-8°C for short-term and -20°C or below for long-term.To slow down the rate of all chemical degradation reactions.
Solvent Use high-purity water or a buffered solution. Consider co-solvents if solubility is an issue.To ensure consistency and prevent precipitation.
Preparation Prepare solutions fresh whenever possible.To minimize the impact of any potential degradation over time.

References

  • Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Pharmacognosy Research.
  • Emofolin sodium | CAS#52386-42-2 | sodium salt of antimetabolite fol
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Stabilisation of Folic acid in liquid dosage form: Formulation development, method validation and comparative analysis.
  • Development of forced degradation and stability indic
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw M
  • Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins.
  • Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Publishing.
  • Photodegradation of folic acid in aqueous solution. PubMed.
  • Diclofenac Sodium: Oxidative Degradation in Solution and Solid State.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. The Canadian Journal of Hospital Pharmacy.
  • Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applic
  • Folic Acid Homeostasis and Its Pathways Related to Hepatic Oxidation in Adolescent R
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Biosynthesis of Pteridines in Insects: A Review. MDPI.
  • Identification of photoproducts of folic acid and its degradation pathways in aqueous solution.
  • pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier.
  • Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay.
  • Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. PubMed.
  • Preparation and Evaluation of Folate Modified PEG-PLLA Nanoparticles Loaded with Lycorine for Glioma Tre
  • Toward a better understanding of folate metabolism in health and disease. PMC.
  • Methods of inhibiting salt precipitation and corrosion.
  • Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment. MDPI.
  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • Folate levels determine effect of antioxidant supplementation on micronuclei in subjects with cardiovascular risk. PubMed.
  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. hrpub.org.
  • Stability of Melphalan in 0.9% Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. PubMed.
  • Pteridine derivatives as modulators of oxid
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Taylor & Francis Online.
  • Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. NIH.
  • Drug Precipitation Inhibitors in Supersaturable Formulations..
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calcul
  • Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis. MDPI.
  • The influence of folate and antioxidants on homocysteine levels and oxidative stress in patients with hyperlipidemia and hyperhomocysteinemia. PubMed.
  • Instability kinetic evaluation of methotrexate in physiologic pH and temper
  • Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags.
  • Research progress of nano-drug delivery system based on photothermal t | IJN. Dove Press.
  • Folates: Stability and interaction with biological molecules.
  • Product Monograph – Folic Acid Injection, USP. Fresenius Kabi.
  • Studies in the Stabilization of Folic Acid in LiquidPharmaceutical Preparations.

Sources

Technical Support Center: Optimizing Emofolin Sodium Incubation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Emofolin sodium (Levomefolate) incubation time for maximum effect. Ticket ID: #TS-EMO-5FU-OPT Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical kinetic parameters required to maximize the efficacy of Emofolin sodium (Levomefolate sodium) in in vitro assays.

Unlike racemic Leucovorin or synthetic Folic Acid, Emofolin sodium is the biologically active L-isomer of 5-methyltetrahydrofolate (5-MTHF) .[1] It does not require reduction by Dihydrofolate Reductase (DHFR).[1][2][3] Therefore, the incubation protocols used for standard folic acid are insufficient and often yield false negatives due to competitive inhibition by culture media components.[1]

This guide covers media formulation, precise incubation windows (pre- vs. co-incubation), and mechanistic troubleshooting.[1]

Module 1: The "Clean Slate" Protocol (Media Preparation)

Critical Alert: The most common cause of experimental failure with Emofolin sodium is the use of standard RPMI or DMEM.[1]

The Problem: Competitive Inhibition

Standard RPMI 1640 contains approximately 2266 nM (1 mg/L) of Folic Acid .[1] Physiological plasma folate levels are only 10–50 nM .[1]

  • Consequence: The massive excess of synthetic folic acid in standard media saturates the Reduced Folate Carrier (RFC) and competes with your Emofolin sodium, rendering your IC50 data statistically irrelevant [1].[1]

The Solution: Folate-Free Adaptation

You must deplete intracellular folate pools before introducing Emofolin sodium.[1]

ParameterStandard Protocol (Avoid)Optimized Protocol (Required)
Basal Medium Standard RPMI 1640 / DMEMFolate-Free RPMI 1640
Serum Standard FBS (contains endogenous folate)Dialyzed FBS (removes small molecules <10kDa)
Acclimatization None24-hour "Starvation" in folate-free media prior to drug addition

Module 2: Optimization of Incubation Kinetics

The interaction between Emofolin sodium and 5-Fluorouracil (5-FU) is time-dependent.[1][4] Emofolin must be intracellularly polyglutamylated to effectively stabilize the Thymidylate Synthase (TS) complex.[1]

Experimental Workflow: The "Pre-Load" Strategy

We recommend a Sequential Incubation strategy over a simultaneous addition strategy.[1] The goal is to maximize the intracellular pool of 5,10-methylene-THF before the 5-FU metabolite (FdUMP) arrives.[1]

Step-by-Step Protocol
  • Seeding (T=0): Seed cells in Folate-Free Medium + Dialyzed FBS . Allow attachment (24h).

  • Pre-Incubation (T=24h): Add Emofolin Sodium.

    • Optimal Window:2 to 4 hours .[1]

    • Mechanism:[2][3][4][5] Allows uptake via RFC and conversion to polyglutamates, which are retained in the cell better than monoglutamates.[1]

  • Co-Incubation (T=28h): Add 5-FU (do not wash out Emofolin).

    • Duration:48 to 72 hours .[1][6][7]

    • Reason: Cytotoxicity (cell death) is a delayed event requiring multiple cell cycles under TS inhibition [2].[1]

  • Readout (T=76h+): Perform MTT/Resazurin assay.

Visualizing the Workflow

ExperimentalTimeline Seed Seed Cells (Folate-Free Media) Starve Acclimatization (24 Hours) Seed->Starve Attachment PreInc Emofolin Pre-Incubation (2-4 Hours) Starve->PreInc Establish Pool Add5FU Add 5-FU (Do NOT Wash) PreInc->Add5FU Ternary Target Ready CoInc Co-Incubation (48-72 Hours) Add5FU->CoInc TS Inhibition Readout Analysis (IC50 / Apoptosis) CoInc->Readout Data Collection

Figure 1: Optimized timeline for sequential administration. Note the critical pre-incubation step to establish polyglutamylation.[1]

Module 3: Mechanism of Action & Troubleshooting

The "Ternary Trap" Mechanism

Understanding why you are incubating is crucial.[1] Emofolin sodium works by modulating 5-FU.[1][4]

  • 5-FU is metabolized to FdUMP .[1]

  • Emofolin (5-MTHF) converts to 5,10-methylene-THF .[1][2]

  • These two bind to Thymidylate Synthase (TS) .[1]

  • The Goal: Form a covalent, stable Ternary Complex . This "traps" the enzyme, shutting down DNA synthesis [3].[1]

If your incubation is too short, the 5,10-methylene-THF pool is insufficient to "lock" the complex, allowing TS to recover.[1]

Pathway Diagram

Mechanism Emofolin Emofolin Sodium (5-MTHF) RFC RFC Transporter Emofolin->RFC Uptake FiveFU 5-FU (Drug) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Activation MTHF_Intra Intracellular 5-MTHF RFC->MTHF_Intra DHFR DHFR (NOT REQUIRED) CH2THF 5,10-methylene-THF (The Cofactor) DHFR->CH2THF Folic Acid Route (Inefficient) MTHF_Intra->CH2THF Metabolism TS Thymidylate Synthase (TS) CH2THF->TS FdUMP->TS Complex STABLE TERNARY COMPLEX TS->Complex Covalent Binding DNA_Stop DNA Synthesis HALTED Complex->DNA_Stop

Figure 2: Mechanistic pathway.[1] Emofolin bypasses the DHFR bottleneck (dashed line) to directly fuel the Ternary Complex.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My IC50 curves for 5-FU look identical with and without Emofolin. Why?

  • Diagnosis: You likely used standard RPMI/DMEM.[1]

  • Fix: The 2000+ nM folic acid in standard media masked the effect of your Emofolin. Switch to Folate-Free RPMI and Dialyzed FBS immediately.

Q2: Can I mix Emofolin and 5-FU and add them simultaneously?

  • Diagnosis: Sub-optimal kinetics.[1]

  • Fix: While possible, simultaneous addition is less effective than the 2-4 hour pre-incubation .[1] The cell needs time to build up the polyglutamated folate pool before the TS enzyme is attacked by FdUMP.[1]

Q3: Is Emofolin stability an issue during the 72-hour incubation?

  • Diagnosis: Degradation concerns.[1][8]

  • Fix: 5-MTHF (Emofolin) is more stable than tetrahydrofolate but can oxidize over long periods.[1] However, in standard culture conditions (37°C, 5% CO2), it remains sufficiently active for 72 hours.[1] Ensure your stock solutions are stored at -20°C and protected from light (amber tubes) [4].

Q4: Why do I see precipitation when adding Emofolin?

  • Diagnosis: Calcium interaction.[1][3]

  • Fix: Emofolin is a sodium salt.[1] If you are using high concentrations (>1 mM) in media with high calcium content, precipitation can occur.[1] Verify solubility limits in your specific media; usually, concentrations <100 µM are safe.[1]

References

  • Scaglione, F. & Panzavolta, G. (2014).[1] Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[1][2] Xenobiotica, 44(5), 480-488.[1] Link

  • BenchChem Technical Support. (2025). Optimizing incubation time for drug treatment in cultured cells. BenchChem Guidelines. Link[1]

  • Danenberg, P. V., et al. (2016).[1] Folates as adjuvants to anticancer agents: Chemical rationale and mechanism of action. Critical Reviews in Oncology/Hematology, 106, 118-131.[1] Link

  • Merck Eprova AG. (2020).[1] Stability and solubility of Levomefolate Sodium. Technical Data Sheet. Link

Sources

Technical Support Center: Optimizing Emofolin Sodium (L-5-MTHF-Na) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Emofolin Sodium (Sodium L-5-methyltetrahydrofolate) is the biologically active, reduced form of folate. Unlike synthetic folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to enter the one-carbon metabolic cycle.

However, its activity in in vitro assays is critically dependent on the microenvironment—specifically the serum concentration and media formulation . Variations in serum concentration alter the "free fraction" of the drug via protein binding and introduce competitive background folates that mask experimental results.

The "Serum Trap" Mechanism

The activity of Emofolin is governed by a tripartite competition:

  • Transport Competition: Endogenous folates in serum compete with Emofolin for the Reduced Folate Carrier (RFC) and Folate Receptor

    
     (FR
    
    
    
    ).
  • Protein Sequestration: Serum proteins (Albumin and Folate Binding Proteins) bind Emofolin, reducing bioavailability.

  • Oxidative Degradation: High serum environments can accelerate oxidation if not properly buffered.

Visualizing the Competition Pathway

The following diagram illustrates the competitive landscape Emofolin faces in a high-serum environment.

FolateTransport cluster_media Extracellular Environment (Media + Serum) cluster_membrane Cell Membrane cluster_cyto Intracellular Space Emofolin Emofolin Sodium (Target Drug) SerumProtein Serum Albumin / FBP (The 'Sink') Emofolin->SerumProtein High Binding (Reduces Free Drug) RFC Reduced Folate Carrier (RFC/SLC19A1) Emofolin->RFC Uptake FR Folate Receptor α (FRα) Emofolin->FR High Affinity Binding FolicAcid Background Folic Acid (Standard Media/FBS) FolicAcid->RFC Competitive Inhibition FolicAcid->FR Competitive Inhibition Activity Biological Activity (DNA Synthesis/Methylation) RFC->Activity FR->Activity

Caption: Figure 1. Emofolin Sodium activity is reduced by competitive inhibition from background folic acid and sequestration by serum proteins.

Troubleshooting Guide: Common Experimental Failures

Issue 1: "My dose-response curve is flat or shows very low potency."

Diagnosis: Background Folate Interference. Standard cell culture media (RPMI-1640, DMEM) contains supraphysiological levels of Folic Acid (~2.2 µM). Standard Fetal Bovine Serum (FBS) also contributes 20–50 nM of endogenous folates. If you are testing Emofolin in the nanomolar range, the background noise is drowning out your signal.

Corrective Protocol: The "Folate-Starvation" Washout To assess Emofolin activity accurately, you must remove competing substrates.

  • Media Selection: Switch to Folate-Free RPMI 1640 or DMEM.

  • Serum Selection: You must use Dialyzed FBS (dFBS).

    • Why? Dialysis (10 kDa cutoff) removes small molecules (folates, amino acids, cytokines) while retaining essential growth factors and albumin.

  • The Washout Step:

    • Culture cells in Folate-Free Media + 10% dFBS for 48–72 hours prior to the experiment.

    • Goal: Deplete intracellular folate pools so the cells become dependent on the exogenous Emofolin you add.

ComponentStandard Condition (Avoid)Optimized Condition (Required)
Basal Media Standard RPMI/DMEM (contains ~2200 nM Folic Acid)Folate-Free RPMI/DMEM (0 nM Folic Acid)
Serum Standard FBS (contains ~30 nM mixed folates)Dialyzed FBS (< 1 nM folates)
Result Signal-to-Noise Ratio < 1:100Signal-to-Noise Ratio > 10:1
Issue 2: "The IC50 shifts dramatically when I change serum concentration (e.g., 1% vs. 10%)."

Diagnosis: Protein Binding Artifacts. Emofolin Sodium, like many folates, binds to serum proteins. In 10% serum, a significant fraction of the drug is sequestered and unavailable for cellular uptake. In 1% serum, the "free fraction" is higher, making the drug appear more potent.

Corrective Protocol: Serum Standardization You cannot directly compare IC50 values across different serum concentrations without correction.

  • Standardize Serum %: Fix your assay at a physiological relevant level (usually 5-10%) and do not deviate.

  • Calculate Free Fraction: If you must compare low-serum vs. high-serum conditions, acknowledge that the total concentration required to achieve effect in 10% serum will be higher than in 1% serum.

  • Check Albumin Levels: Ensure your Dialyzed FBS lots have consistent albumin levels, as dialysis can sometimes alter protein content.

Issue 3: "My results are inconsistent between replicates on different days."

Diagnosis: Oxidative Degradation. L-5-MTHF (Emofolin) is susceptible to oxidation, particularly the tetrahydrofolate ring. Standard media conditions (pH 7.4, 37°C, oxygenated) promote rapid degradation into inactive p-aminobenzoylglutamate (pABG) and pterins.

Corrective Protocol: Stabilization Strategy

  • Ascorbate Buffer: Always prepare Emofolin stocks in a buffer containing Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT).

    • Recommendation: 1% Ascorbate (w/v) in the stock solution.

  • Light Protection: Folates are photolabile. Handle stocks in amber tubes and minimize exposure to biosafety cabinet lights.

  • Fresh Preparation: Do not store diluted working solutions. Prepare fresh from frozen aliquots (-80°C) immediately before use.

Frequently Asked Questions (FAQ)

Q: Can I use heat-inactivated FBS with Emofolin? A: Yes, but proceed with caution. Heat inactivation (56°C for 30 min) destroys complement proteins but does not remove background folates. It may also denature some folate-binding proteins, altering the binding equilibrium. For metabolic assays, Dialyzed FBS is far more critical than heat inactivation.

Q: Why does Emofolin work differently than Folic Acid in my assay? A: Emofolin (L-5-MTHF) enters the folate cycle directly. Folic Acid is a synthetic prodrug that must be reduced by DHFR. If your cell line has low DHFR expression (common in some tumors), Folic Acid will be ineffective, while Emofolin will remain active. This is a biological feature, not a technical error.

Q: What is the solubility limit of Emofolin Sodium? A: Emofolin Sodium is highly soluble in water (>100 mg/mL). However, it precipitates in high-salt buffers or acidic pH. Dissolve in water or PBS (pH 7.4) with antioxidant protection.[1][2]

References

  • Wisent Bioproducts. (n.d.). Dialyzed Fetal Bovine Serum vs. Standard FBS: Technical Specifications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Response of serum and red blood cell folate concentrations to folic acid supplementation.[3] PMC. Retrieved from [Link]

  • MDPI. (2020). Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid.[4][5] Nutrients.[6][7] Retrieved from [Link][5][7][8][9][10]

  • FAO/JECFA. (2006). Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. Retrieved from [Link]

Sources

Technical Support Center: Emofolin® Sodium & Levomefolate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability and Stability in High-Purity Folates

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely encountering inconsistencies with Emofolin® Sodium (Levomefolate Sodium) or generic L-5-Methyltetrahydrofolate (L-5-MTHF) in your formulation or analytical workflows.

Folate chemistry is unforgiving.[1] Unlike synthetic folic acid, reduced folates like 5-MTHF are biologically active but thermodynamically fragile.[1] Batch-to-batch variability in this compound is rarely a manufacturing defect in the API itself; rather, it is often a symptom of environmental stress (oxygen, pH, light) or stereochemical drift that goes undetected by standard UV-HPLC methods.

This guide moves beyond basic "storage instructions" to address the root causes of variability: Stereochemical Purity , Oxidative Cleavage , and Hygroscopic Solvation .

Module 1: Critical Quality Attributes (CQA) & Incoming QC

Q: My latest batch has a lower assay value than the previous one, but no impurities are showing on my HPLC. Is the batch defective?

Diagnosis: You are likely facing a Stereochemical Purity issue or a Water Content variance, neither of which is easily detected by standard reverse-phase HPLC (RP-HPLC).

The Science: Levomefolate is the (6S) -diastereoisomer. The (6R) -isomer is biologically inactive and considered an impurity. Standard C18 columns cannot separate these chiral forms.[1] If your batch contains 5% (6R)-isomer, a standard HPLC assay will still read 100% purity because the enantiomers co-elute, yet the biological potency is effectively 95%.

Furthermore, Emofolin® Sodium is hygroscopic.[1] Variations in water content (hydrates) between batches can skew weight-based assay calculations if "As Is" vs. "Dried Basis" calculations are not strictly managed.[1]

Troubleshooting Protocol:

  • Switch to Chiral HPLC: You must use a chiral stationary phase (e.g., HSA or BSA protein-based columns) to resolve the (6S) and (6R) isomers.

  • Water Correction: Always measure water content (Karl Fischer titration) immediately before weighing the standard for assay. Do not rely on the Certificate of Analysis (CoA) water value, as the powder absorbs atmospheric moisture once opened.

Visual Guide: Incoming QC Decision Tree

QC_Workflow Start Incoming Batch Receipt KF Step 1: Karl Fischer (Water Content) Start->KF Chiral Step 2: Chiral HPLC (6S vs 6R Isomer) KF->Chiral Correct Assay Weight Standard Step 3: RP-HPLC (Purity & Assay) Chiral->Standard Confirm Stereochemistry Decision_Fail QUARANTINE (Investigate OOS) Chiral->Decision_Fail >1% 6R Isomer Decision_Pass RELEASE BATCH (>99% 6S, <1.0% Impurities) Standard->Decision_Pass Meets Specs Standard->Decision_Fail Fails Specs

Figure 1: Critical Quality Control workflow for distinguishing potency loss from stereochemical impurities.

Module 2: Stability & Degradation Mechanisms

Q: The powder has turned from off-white to yellowish-orange. Can I still use it?

Diagnosis: STOP. The color change indicates significant oxidative degradation .[1]

The Science: The color shift is caused by the cleavage of the pteridine ring. L-5-MTHF is susceptible to oxidative cleavage at the C9-N10 bond.[1] This reaction yields two primary breakdown products:

  • p-Aminobenzoylglutamate (pABG): A colorless amine.[1]

  • Pterin-6-aldehyde: A yellow/fluorescent compound responsible for the color change.[1]

This reaction is autocatalytic and accelerates in the presence of oxygen, light, and acidic pH (< 5.0).

Data: Degradation Markers

CharacteristicFresh Emofolin® SodiumDegraded Material
Appearance White to light yellowish crystalline powderDeep yellow, orange, or brown
Solubility Clear solution in waterTurbid (due to pterin insolubility)
Key Impurity Dihydrofolate (< 0.5%)pABG (> 1.0%), Pterin-6-aldehyde
Odor OdorlessFaint amine-like odor
Q: Why is the pH of my solution drifting downward?

Diagnosis: Hydrolysis and CO₂ absorption.[1] Levomefolate sodium solutions are most stable between pH 6.5 and 7.5 .[1]

  • Acidic drift (< 6.0): Accelerates precipitation of the free acid form (L-5-MTHF is poorly soluble as a free acid) and promotes oxidative cleavage.

  • Alkaline drift (> 8.0): Generally safer, but extreme alkalinity can induce epimerization (conversion of 6S to 6R).

Visual Guide: Oxidative Degradation Pathway

Degradation_Pathway MTHF L-5-MTHF (Active Form) Inter Methyldihydrofolate (Intermediate) MTHF->Inter Oxidation (O2) pABG p-Aminobenzoyl- glutamate (pABG) Inter->pABG C9-N10 Cleavage Pterin Pterin-6-aldehyde (Yellow Color) Inter->Pterin C9-N10 Cleavage

Figure 2: The oxidative cleavage mechanism responsible for color change and potency loss.

Module 3: Formulation & Analytical Troubleshooting

Q: I see "Ghost Peaks" in my HPLC chromatogram that disappear when I re-inject. What is happening?

Diagnosis: On-column oxidation or sample preparation artifacts.[1]

The Science: If your autosampler is not temperature-controlled (4°C), or if your sample sits in the vial for hours before injection, the 5-MTHF will degrade inside the vial. The "ghost peaks" are likely pABG forming in real-time.[1]

Validated Analytical Protocol:

  • Antioxidant Diluent: Never dissolve 5-MTHF in pure water or methanol for analysis.[1] Use a diluent containing 0.1% Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT) .[1] This scavenges dissolved oxygen.[1]

  • Chilled Autosampler: Maintain samples at 4–8°C.

  • Amber Glass: Use amber vials to prevent photolysis.[1]

Q: We are observing batch-to-batch variation in dissolution time. Why?

Diagnosis: Particle Size Distribution (PSD) and Amorphous Content.[1]

The Science: While the chemical purity may be identical, the physical form can vary.

  • Amorphous regions: Dissolve faster but are less stable (more hygroscopic).[1]

  • Crystalline regions: More stable but dissolve slower.[1]

If a batch has a higher percentage of "fines" (small particles), it will dissolve instantly. A batch with larger agglomerates will take longer.[1] This is critical for tablet formulations where dissolution rate affects bioavailability.[1]

Action Plan:

  • Request PSD (d90, d50) data on the CoA.

  • If dissolution is slow, increase shear during the mixing step, but monitor temperature to prevent thermal degradation.

References

  • Scientific Opinion on L-5-Methyltetrahydrofolic acid, calcium salt. EFSA Journal (European Food Safety Authority).[1] (2004).[1][2] Provides structural characterization and stability data for the calcium salt (analogous to sodium salt stability issues).

  • Chemical and Technical Assessment: Calcium L-5-Methyltetrahydrofolate. JECFA (Joint FAO/WHO Expert Committee on Food Additives).[1][3] (2006).[1] Details the manufacturing process, degradation products (pABG), and stereochemical specifications.

  • Ouerdane, C., et al. "Stability of 5-methyltetrahydrofolate in fortified foods."[1] NIH / PubMed Central.[1] Discusses the oxidation mechanism and the protective role of ascorbic acid.[1]

  • USP General Chapter <232> Elemental Impurities. United States Pharmacopeia.[1] Defines limits for catalysts and contaminants which can accelerate oxidative degradation.

Disclaimer: This guide is for research and development purposes. Always refer to the specific Certificate of Analysis and Safety Data Sheet (SDS) provided with your specific batch of Emofolin® Sodium.

Sources

Validation & Comparative

Publish Comparison Guide: Emofolin Sodium Efficacy in Methotrexate-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Folate Bypass Paradigm

In the study of antifolate resistance, particularly against Methotrexate (MTX), the choice of folate supplementation is not merely nutritional—it is a critical experimental variable. Standard Folic Acid (FA) relies on Dihydrofolate Reductase (DHFR) for activation, the very enzyme inhibited by MTX.[1][2] Consequently, FA is metabolically inert in high-dose MTX environments or DHFR-compromised cell lines.

Emofolin Sodium (Levomefolate Sodium; pure 6S-5-methyltetrahydrofolate) represents a distinct class of reduced folates. Unlike Leucovorin (often a racemic mixture) or FA, Emofolin provides the biologically active methyl-donor form directly, bypassing the DHFR metabolic bottleneck and eliminating the competition from inactive R-isomers.

This guide evaluates the efficacy of Emofolin Sodium in rescuing and modulating MTX-resistant cell lines (e.g., CCRF-CEM/MTX, Saos-2/MTX), comparing it against Folic Acid and Leucovorin.

Mechanistic Comparison: Why Emofolin Succeeds Where FA Fails

Understanding the resistance mechanism is prerequisite to selecting the correct folate source. MTX resistance typically arises from three axes:

  • DHFR Amplification/Mutation: The target enzyme is overproduced or altered.

  • Transport Deficiency: Downregulation of the Reduced Folate Carrier (RFC1/SLC19A1).

  • Polyglutamylation Defects: Reduced FPGS activity prevents intracellular retention.

Comparative Efficacy Profile
FeatureFolic Acid (FA)Leucovorin (LV)Emofolin Sodium (Levomefolate)
DHFR Dependency High (Requires reduction to THF)None (Enters as 5-CHO-THF)None (Enters as 5-MTHF)
MTX Resistance Utility Low (Ineffective if DHFR is blocked)Moderate (Racemic D-isomer competes)High (Pure active isomer)
Transport Route PCFT, FR

(Low affinity for RFC)
RFC1, PCFTRFC1, PCFT, High Affinity for FR

Metabolic Step Upstream (Needs DHFR + MTHFR)Midstream (Needs MTHFR)Direct (Immediate Methyl Donor)
Experimental Noise High (Unmetabolized FA accumulation)Moderate (Inactive D-isomer accumulation)Low (Physiologic form)
Pathway Visualization: The DHFR Bypass

The following diagram illustrates how Emofolin bypasses the MTX-induced blockade at DHFR, unlike Folic Acid.

FolatePathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol FA Folic Acid DHF DHF (Dihydrofolate) FA->DHF Transport & Reduction MTX Methotrexate (MTX) DHFR DHFR Enzyme MTX->DHFR Inhibits LV Leucovorin THF THF (Tetrahydrofolate) LV->THF Metabolic Conversion Emofolin Emofolin (5-MTHF) DNA DNA Synthesis (Thymidylate) Emofolin->DNA Direct Methyl Donation (Bypasses DHFR) DHF->THF Blocked by MTX DHF->DHFR THF->DNA One-Carbon Cycle DHFR->THF

Caption: Emofolin (5-MTHF) enters the cycle downstream of the MTX-inhibited DHFR enzyme, ensuring DNA synthesis continues even in resistant/treated cells.

Experimental Protocols: Validating Efficacy

To objectively assess Emofolin in your resistant lines, use the following self-validating protocols. These are designed to distinguish between transport-mediated and metabolism-mediated resistance.

Protocol A: The "Rescue Efficiency" Assay

Objective: Determine the concentration of folate required to restore 50% growth (EC50) in the presence of lethal MTX doses. This confirms the "bypass" capability.

Materials:

  • Cell Lines: MTX-Resistant (e.g., CCRF-CEM/MTX) vs. Parental (CCRF-CEM).[3]

  • Media: Folate-free RPMI 1640 + 10% Dialyzed FBS (Critical to remove endogenous folates).

  • Reagents: MTX (fixed lethal dose, e.g., 1

    
    M), Emofolin Sodium, Leucovorin, Folic Acid.
    

Workflow:

  • Starvation: Culture cells in folate-free media for 24 hours to deplete intracellular pools.

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Treatment Matrix:

    • Control: No MTX, varying folate source.

    • Experimental: Fixed MTX (1

      
      M) + Serial dilution of Emofolin/Leucovorin/FA (0.1 nM – 100 
      
      
      
      M).
  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo or MTT assay.

Expected Results (Data Table):

Cell Line TypeFolate SourceEC50 (Rescue Potency)Interpretation
Parental (Sensitive) Folic Acid~50 nMNormal DHFR activity allows FA utilization.
Emofolin~5 nMSuperior uptake and direct utilization.
MTX-Resistant (DHFR amp) Folic Acid>1000 nM (or No Rescue)MTX blockade prevents FA activation.
Emofolin ~10 nM Bypasses DHFR; maintains efficacy.
MTX-Resistant (RFC1 null) Leucovorin~100 nMImpaired transport requires higher doses.
Emofolin ~25 nM Utilizes secondary transporters (FR/PCFT).

Expert Insight: If Emofolin rescues your RFC1-null cells significantly better than Leucovorin, this indicates your cells are utilizing the Folate Receptor


 (FR

) or PCFT, for which 5-MTHF (Emofolin) has higher affinity than 5-CHO-THF (Leucovorin).
Protocol B: Competitive Transport Analysis

Objective: Verify if Emofolin uptake is independent of the Reduced Folate Carrier (RFC1), a common failure point in MTX resistance.

Workflow:

  • Use RFC1-deficient cell lines (e.g., MTX-resistant ZR-75-1).[4]

  • Incubate cells with radiolabeled

    
    -MTX (10 nM) alone (Baseline).
    
  • Add 100-fold excess of unlabeled Emofolin or Folic Acid .

  • Logic:

    • If Emofolin blocks

      
      -MTX uptake, they share a transporter (likely PCFT in RFC-null cells).
      
    • If Emofolin supports growth but does not compete with MTX transport, it is entering via a distinct high-affinity receptor (FR

      
      ) that MTX cannot access efficiently at low concentrations.
      

Strategic Application in Drug Development

5-FU Modulation in MTX-Resistant Tumors

MTX-resistant cells often show collateral sensitivity or cross-resistance to Fluorouracil (5-FU). Emofolin is a superior modulator for 5-FU than Leucovorin.

  • Mechanism: Emofolin (5-MTHF) converts intracellularly to CH2-THF, which stabilizes the ternary complex between Thymidylate Synthase (TS) and FdUMP (the active 5-FU metabolite).

  • Advantage: Because Emofolin does not require DHFR/MTHFR cycling to the same extent as FA, it creates a more stable pool of reduced folates, enhancing 5-FU cytotoxicity even in MTX-resistant phenotypes.

Avoiding Racemic Toxicity

Leucovorin is typically a 1:1 mixture of L (active) and D (inactive) isomers. The D-isomer can accumulate in cells with impaired efflux (common in resistant lines), potentially inhibiting folate enzymes competitively. Emofolin is pure 6S (L) isomer, removing this confounding variable from your efficacy data.

Visual Workflow: Experimental Design

ExperimentalDesign cluster_treat Treatment Arms Start MTX-Resistant Cell Line Deplete Folate Depletion (24h, Dialyzed FBS) Start->Deplete Arm1 Arm A: MTX + Folic Acid Deplete->Arm1 Arm2 Arm B: MTX + Leucovorin Deplete->Arm2 Arm3 Arm C: MTX + Emofolin Deplete->Arm3 Assay Viability Assay (72h) Arm1->Assay Arm2->Assay Arm3->Assay Analysis Calculate Rescue Index (EC50) Assay->Analysis

Caption: Standardized workflow for comparing folate rescue efficacy in resistant cell lines.

References

  • Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics, 26(3), 629-648.

  • Wibowo, M.H., et al. (2012). "Levoleucovorin as replacement for leucovorin in cancer treatment." Annals of Pharmacotherapy, 46(10).

  • Moscow, J.A., et al. (1997). "Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines." International Journal of Cancer, 72(1), 184-190.[4]

  • Scaglione, F., et al. (2014). "Folate, folic acid and 5-methyltetrahydrofolate are not the same thing." Xenobiotica, 44(5), 480-488.

  • Matherly, L.H., et al. (2014). "The major facilitative folate transporters SLC19A1 and SLC46A1: biology and role in antifolate chemotherapy." Drug Metabolism and Disposition, 42(4), 632-649.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Emofolin® Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling Emofolin® Sodium (the sodium salt of L-5-methyltetrahydrofolic acid) requires a shift in mindset from simple "personal safety" to Product Stewardship . While Emofolin Sodium is generally classified within Occupational Exposure Band (OEB) 2 (Low-to-Moderate Hazard) [1], it is a bioactive Active Pharmaceutical Ingredient (API).

As researchers, our protocol must achieve two goals simultaneously:

  • Personnel Protection: Prevent respiratory sensitization and mucous membrane irritation caused by fine particulate dust.

  • Product Integrity: Emofolin Sodium is hygroscopic and photolabile (light-sensitive) [2]. Improper PPE usage (e.g., shedding particles, moisture transfer) degrades the compound before it enters your assay.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the specific hazards. Emofolin Sodium is not a high-potency cytotoxic agent (like chemotherapeutics), but it is a potent vitamin derivative.

Hazard CategoryClassificationMechanistic Insight
Inhalation Moderate Risk As a micronized powder, it can irritate the upper respiratory tract. Long-term inhalation of folate APIs may mask B12 deficiencies or cause sensitization [3].
Skin/Eye Irritant (Cat 2A) The sodium salt form is highly soluble; contact with sweat or mucous membranes creates a localized high-pH/saline micro-environment, leading to irritation.
Stability High Risk Critical: The molecule degrades rapidly under UV/Visible light and humidity. PPE must facilitate speed and precision to minimize exposure time.

The PPE Matrix: Layered Defense

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the operation scale.

Table 1: PPE Specifications by Operational Scale
PPE ComponentAnalytical Scale (<1g)Preparative Scale (>10g / Bulk)Scientific Rationale
Respiratory N95 Disposable Mask (if outside hood)P100 / PAPR or Dedicated Fume HoodN95 filters 95% of airborne particles; P100 is required for bulk dust clouds to prevent sensitization.
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Double gloving allows you to strip the outer layer if contaminated, keeping the inner layer clean to touch instrumentation.
Eye Protection Safety Glasses with Side ShieldsIndirect Vented Safety GogglesGoggles seal against fine dust that can bypass standard glasses during bulk transfer.
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) + Sleeve CoversCotton fibers can contaminate the API. Tyvek is low-linting and repels dust accumulation.

Operational Protocol: Step-by-Step

This workflow is designed to be a self-validating system . Each step includes a "Check" to ensure safety before proceeding.

Phase A: Engineering Pre-Checks (The "Zero" State)
  • Lighting: Verify that the weighing station is equipped with Amber/Yellow safe lighting or that the vessel is wrapped in foil. Reason: Photolysis cleaves the folate molecule, rendering it biologically inactive.

  • Airflow: Verify Fume Hood face velocity is between 80–100 fpm .

Phase B: Donning (Putting On)
  • Hand Hygiene: Wash hands with soap and water. Dry completely.

  • Inner Glove: Don the first pair of nitrile gloves. Inspect for tears.

  • Gown: Don lab coat. Ensure cuffs cover the wrist completely.

  • Outer Glove: Don the second pair of gloves over the lab coat cuff.

    • Self-Validation: Tug the outer glove. If it slides off the cuff, tape it or choose a longer cuff glove. This seal prevents skin exposure.[1][2][3]

Phase C: Handling (Weighing & Solubilization)
  • Transfer: Open the Emofolin Sodium container only inside the hood.

  • Weighing: Use a static-free spatula.

    • Technique: Do not "tap" the spatula on the weigh boat edge; this aerosolizes the powder. Use a gentle rolling motion.

  • Solubilization: Immediately add solvent (usually buffer or water) to the powder.

    • Why? Once in solution, the inhalation risk drops to near zero, though skin absorption risk remains.

Phase D: Doffing (Removal) & Decontamination[5][6][7]
  • Outer Gloves: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

  • Surface Clean: Wipe the balance and surrounding area with water followed by 70% Ethanol .

    • Chemistry Note: Emofolin Sodium is water-soluble. Ethanol alone may precipitate the salt, making it harder to clean. Water first.

  • Final Removal: Remove eyewear, then lab coat, then inner gloves. Wash hands immediately.

Visualizations: Logic & Workflow

Diagram 1: The Safe Handling Lifecycle

This workflow visualizes the critical decision points to prevent product degradation and personnel exposure.

EmofolinHandling Start Start: API Handling EnvCheck Check Environment: Amber Light + Fume Hood Start->EnvCheck PPE Don PPE: Double Nitrile + Lab Coat EnvCheck->PPE Pass Weigh Weighing (Solid) *High Dust Risk* PPE->Weigh Solubilize Solubilization (Liquid Phase) Weigh->Solubilize Minimize Time Clean Decontamination: 1. Water (Dissolve Salt) 2. Ethanol (Sanitize) Weigh->Clean Spill? Solubilize->Clean Disposal Disposal: Chemical Waste Stream Clean->Disposal

Caption: Operational workflow emphasizing the transition from high-risk solid handling to stable liquid phase.

Diagram 2: Spill Response Decision Tree

Immediate actions based on the state of the material.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Dry Powder Spill Type->Solid Liquid Liquid Solution Spill Type->Liquid ActionSolid 1. Do NOT Sweep (Aerosol risk) 2. Cover with wet paper towel 3. Wipe gently Solid->ActionSolid ActionLiquid 1. Absorb with pads 2. Clean with Water 3. Clean with Ethanol Liquid->ActionLiquid Dispose Dispose as Hazardous Chemical Waste ActionSolid->Dispose ActionLiquid->Dispose

Caption: Decision logic for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization.

Disposal & Environmental Safety[2][7]

Emofolin Sodium is not classified as P-listed acute hazardous waste (like Cyanides), but it should not be flushed down the drain in a research setting.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged and tagged as "Solid Chemical Waste - Non-RCRA."

  • Liquid Waste: Aqueous solutions containing Emofolin should be collected in the "Aqueous Chemical Waste" carboy.

  • Container Disposal: Triple rinse empty API bottles with water before discarding or recycling glass.

References

  • Merck Millipore. (2024).[4] Safety Data Sheet: Sodium Levomefolate / Folic Acid Derivatives. Retrieved from

  • PubChem. (n.d.). Levomefolate Sodium - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emofolin sodium
Reactant of Route 2
Reactant of Route 2
Emofolin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.